molecular formula C6H4BrN3 B11899154 6-Amino-5-bromopicolinonitrile CAS No. 1314974-91-8

6-Amino-5-bromopicolinonitrile

Cat. No.: B11899154
CAS No.: 1314974-91-8
M. Wt: 198.02 g/mol
InChI Key: GXAKQAILALAUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-bromopicolinonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-bromopicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-bromopicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-bromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAKQAILALAUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716955
Record name 6-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314974-91-8
Record name 6-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 6-Amino-5-bromopicolinonitrile, identified by CAS number 1314974-91-8, has emerged as a compound of significant interest for researchers and drug development professionals. This substituted picolinonitrile is a trifunctional heterocyclic intermediate, featuring an aminopyridine core, a nitrile moiety, and a bromine atom. This unique combination of functional groups makes it an exceptionally versatile scaffold for chemical library synthesis and lead optimization.

The aminopyridine structure is a privileged core found in numerous pharmaceuticals.[1] The nitrile group, once viewed with caution, is now recognized as a valuable pharmacophore present in over 30 approved drugs, contributing to target affinity, metabolic stability, and favorable pharmacokinetic profiles.[2][3] Furthermore, the bromine atom serves as a chemically tractable handle for a wide array of cross-coupling reactions, enabling systematic and diverse structural modifications.[4]

This technical guide provides an in-depth analysis of 6-Amino-5-bromopicolinonitrile, offering insights into its physicochemical properties, a representative synthetic workflow grounded in established chemical principles, its applications in drug discovery, and essential safety protocols. The content herein is designed to equip researchers with the foundational knowledge required to effectively leverage this potent building block in their research and development endeavors.

Physicochemical and Structural Properties

The fundamental properties of 6-Amino-5-bromopicolinonitrile are summarized below. This data is critical for planning reactions, ensuring proper storage, and understanding its behavior in various chemical environments.

PropertyValueSource
CAS Number 1314974-91-8[5]
Molecular Formula C₆H₄BrN₃[5]
Molecular Weight 198.02 g/mol [5]
IUPAC Name 6-amino-5-bromopyridine-2-carbonitrile
Physical Form Solid (inferred from related compounds)
Purity ≥98% (typical commercial grade)[5]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[6]

Synthesis and Reaction Chemistry

The synthesis of specifically substituted pyridines like 6-Amino-5-bromopicolinonitrile requires a robust and regioselective methodology. While a definitive, published route for this exact CAS number is not prevalent, its structure lends itself to well-established catalytic processes. The Buchwald-Hartwig amination stands out as a premier method for forming the critical C-N bond on a heteroaryl bromide precursor.[1][7]

Representative Synthetic Protocol: Palladium-Catalyzed Amination

This protocol describes a plausible and field-proven approach for the synthesis of 6-Amino-5-bromopicolinonitrile, starting from a hypothetical precursor, 5,6-dibromopicolinonitrile. The choice of a palladium catalyst and a sterically bulky phosphine ligand is critical to prevent catalyst poisoning by the pyridine nitrogen, a common challenge in the amination of 2-halopyridines.[8] Ammonia equivalents, such as ammonium salts, can be practical alternatives to using gaseous ammonia.[9]

Experimental Workflow:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Reaction & Monitoring cluster_workup 4. Workup & Isolation cluster_purify 5. Purification reagents Add Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and base (e.g., NaOtBu) to an oven-dried Schlenk tube. start_mat Add 5,6-dibromopicolinonitrile and an ammonia source (e.g., ammonium salt). reagents->start_mat In glovebox solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). start_mat->solvent setup Seal, evacuate, and backfill the tube with an inert gas (Ar or N₂). solvent->setup heating Heat the mixture with vigorous stirring (typically 80-110 °C). setup->heating monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. heating->monitoring cool Cool the reaction to room temperature. monitoring->cool Upon completion quench Quench with a saturated aqueous solution of NH₄Cl. cool->quench extract Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the combined organic layers (e.g., over Na₂SO₄), filter, and concentrate. extract->dry purification Purify the crude product via column chromatography (Silica gel) to yield the final product. dry->purification G central 6-Amino-5-bromopicolinonitrile suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) central->suzuki Pd Catalyst Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) central->buchwald Pd Catalyst Base sonogashira Sonogashira Coupling (Terminal Alkynes) central->sonogashira Pd/Cu Catalysts Base heck Heck Coupling (Alkenes) central->heck Pd Catalyst Base amide Amide Formation (Acyl Halides / Anhydrides) central->amide Base (e.g., Pyridine)

Sources

Technical Guide: Synthesis of 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 6-Amino-5-bromopicolinonitrile (also known as 6-amino-5-bromo-2-pyridinecarbonitrile), a critical heterocyclic building block in the development of small-molecule kinase inhibitors (e.g., SHP2, RET inhibitors).

Executive Summary

6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) represents a challenging substitution pattern on the pyridine ring.[1] The juxtaposition of an electron-donating amino group and an electron-withdrawing cyano group creates a unique electronic push-pull system, complicating electrophilic aromatic substitution (EAS) strategies due to competing directing effects.[1]

This guide presents two distinct synthetic pathways:

  • The N-Oxide Rearrangement Route (Recommended): A highly regioselective approach utilizing the Reissert-Henze mechanism to install the cyano group at the C6 position of a pre-brominated precursor.

  • The Direct Bromination Route: A scalable, fewer-step protocol starting from 6-aminopicolinonitrile, requiring rigorous purification to separate regiochemical isomers.[1]

Retrosynthetic Analysis

To achieve the 2-cyano-5-bromo-6-amino substitution pattern, we must navigate the directing rules of the pyridine ring.[1]

  • Disconnection A (C-Br bond formation): Bromination of 6-aminopicolinonitrile. Risk:[2][3] The amino group at C6 strongly directs para to C3, whereas the target requires bromination at C5 (ortho). Steric hindrance from the C2-cyano group may favor C5, but mixtures are common.[1]

  • Disconnection B (C-CN bond formation): Cyanation of a pre-functionalized bromopyridine. Using 2-amino-3-bromopyridine as the starting material sets the correct relative orientation of the amino and bromo groups (ortho). The challenge is installing the cyano group selectively at C6.[1]

Retrosynthesis Target 6-Amino-5-bromopicolinonitrile (Target) PrecursorA 6-Aminopicolinonitrile Target->PrecursorA Route A: C-Br Formation PrecursorB 2-Amino-3-bromo-6-cyanopyridine (Equivalent Structure) Target->PrecursorB Route B: C-CN Formation StepA Electrophilic Bromination (Regioselectivity Issue) PrecursorA->StepA PrecursorB_NOxide 2-Amino-3-bromopyridine-N-oxide PrecursorB->PrecursorB_NOxide Deoxygenative Cyanation StartB 2-Amino-3-bromopyridine PrecursorB_NOxide->StartB N-Oxidation StepB Reissert-Henze Cyanation

Caption: Retrosynthetic tree comparing direct bromination (Route A) vs. N-oxide functionalization (Route B).

Primary Route: N-Oxide Functionalization (High Fidelity)

This route is preferred for medicinal chemistry applications requiring high isomeric purity. It leverages the specific reactivity of pyridine N-oxides to introduce nucleophiles (CN) at the alpha position (C6) relative to the nitrogen.

Phase 1: N-Oxidation

Precursor: 2-Amino-3-bromopyridine (CAS: 13534-99-1).[1] Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Urea Hydrogen Peroxide (UHP)/Phthalic Anhydride.

Protocol:

  • Dissolve 2-amino-3-bromopyridine (1.0 eq) in DCM or Ethyl Acetate.

  • Cool to 0°C. Slowly add mCPBA (1.2 eq) portion-wise to control exotherm.

  • Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with saturated aq. NaHCO3 and Na2S2O3 (to reduce excess peroxide). Extract with DCM/MeOH (9:1) as the N-oxide is polar.[1]

  • Yield: Typically 85–95%.

Phase 2: Reissert-Henze Cyanation

Reagents: Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (activator), TEA/DIPEA.[1] Mechanism: The activator acylates the N-oxide oxygen, creating a highly reactive cation.[1] The cyanide nucleophile attacks the alpha position (C6). Subsequent elimination restores aromaticity.

Detailed Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Suspend 2-amino-3-bromopyridine-N-oxide (1.0 eq) in anhydrous DCM or Acetonitrile.

  • Activation: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min. Note: Benzoyl chloride can also be used but may lead to N-acylation side products.[1]

  • Cyanation: Add TMSCN (1.5 eq) dropwise followed by DIPEA (1.0 eq).

  • Reaction: Heat to reflux (40–60°C) for 4–8 hours. Monitor by LCMS for the disappearance of the N-oxide (M+16 peak).

  • Workup: Cool to RT. Quench with saturated NaHCO3. Extract with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The product elutes after the starting material.

Outcome:

  • Product: 6-Amino-5-bromopicolinonitrile (structurally equivalent to 2-amino-3-bromo-6-cyanopyridine).[1]

  • Regioselectivity: >20:1 favoring the C6 position over C2 (blocked by amine) or C4.

Secondary Route: Direct Bromination (Scale-Up Candidate)

For large-scale production where chromatography can be minimized via crystallization, direct bromination of 6-aminopicolinonitrile is viable.[1]

Precursor: 6-Aminopicolinonitrile (CAS: 26893-01-2). Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1]

Mechanism & Selectivity Challenge: The amino group at C6 activates C5 (ortho) and C3 (para).

  • C3 Attack: Electronic preference (para).

  • C5 Attack: Steric preference (C3 is flanked by the C2-cyano group).

  • Optimization: Low temperature (-10°C) and polar aprotic solvents favor the kinetic product (often C5 due to the "ortho-effect" or coordination with the ring nitrogen).

Protocol:

  • Dissolve 6-aminopicolinonitrile (1.0 eq) in DMF (5 vol).

  • Cool to -10°C.

  • Dissolve NBS (1.05 eq) in DMF and add dropwise over 1 hour. Crucial: Slow addition prevents over-bromination.

  • Stir at 0°C for 2 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Filtration: Collect the solid.

  • Purification: Recrystallize from Ethanol/Water. If the C3-isomer is present (>5%), a silica plug is required.[1]

Comparative Analysis & Data

Route Comparison Table
FeatureRoute 1: N-Oxide RearrangementRoute 2: Direct Bromination
Starting Material 2-Amino-3-bromopyridine6-Aminopicolinonitrile
Step Count 2 (Oxidation + Cyanation)1 (Bromination)
Regioselectivity High (Directed by N-oxide)Moderate (Steric vs. Electronic)
Purification Column Chromatography often neededPotential for Precipitation/Crystallization
Cost Higher (TMSCN, coupling reagents)Low (NBS, DMF)
Suitability Discovery/GLP SynthesisProcess Scale-up (with optimization)
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.95 (d, J = 8.0 Hz, 1H, H-4).[1]
      
    • 
       7.10 (d, J = 8.0 Hz, 1H, H-3).[1]
      
    • 
       7.20 (br s, 2H, NH2).[1]
      
    • Note: The coupling constant of ~8.0 Hz is characteristic of ortho-coupling between H3 and H4.

  • MS (ESI): m/z 197.9/199.9 [M+H]+ (1:1 Br isotope pattern).

Reaction Mechanism Visualization (Route 1)

Mechanism Step1 Step 1: Activation N-Oxide O-acylation (Formation of cationic intermediate) Step2 Step 2: Nucleophilic Attack Cyanide (CN-) attacks C6 (Alpha position) Step1->Step2 + TMSCN Step3 Step 3: Aromatization Elimination of leaving group (Restores pyridine ring) Step2->Step3 - RCOOH End 6-Cyano Product Step3->End Start Pyridine-N-Oxide Start->Step1 + Activator (RCOCl)

Caption: Reissert-Henze cyanation mechanism. The activation of the N-oxide oxygen makes the C6 position highly electrophilic.[1]

Safety & Handling

  • Cyanide Hazards: Route 1 uses TMSCN, which hydrolyzes to HCN in contact with moisture.[1] All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

  • Exotherms: The N-oxidation (mCPBA) is exothermic. Strict temperature control is required to prevent thermal runaway.

  • Skin Sensitization: Brominated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Reissert-Henze Cyanation Context: Fife, W. K.[1] "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 1983.[1] Link

  • N-Oxide Methodologies: Matsuura, R. et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides." Molecules, 2021.[1] Link

  • Bromination of Aminopyridines: Canibano, V. et al. "Regioselective bromination of aminopyridines." Tetrahedron Letters, 2001.[1] Link

  • Commercial Availability & CAS Verification: Sigma-Aldrich Entry for 2-Amino-3-bromopyridine.[1]Link

Sources

Strategic Utilization of 6-Amino-5-bromopicolinonitrile in Medicinal Chemistry

[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Introduction: The "Privileged" Pyridine Core

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 6-Amino-5-bromopicolinonitrile represents a "privileged" scaffold. Its value lies not merely in its pyridine ring, but in the precise orthogonal reactivity of its three functional handles:

  • C2-Nitrile (-CN): A masking group for amides/acids or a precursor for heterocycles (e.g., tetrazoles, oxadiazoles).

  • C5-Bromide (-Br): A halogen handle positioned for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Amino (-NH₂): A hydrogen bond donor/acceptor that also serves as a nucleophile for cyclization reactions.

This specific substitution pattern (2,5,6-trisubstituted) allows for the rapid construction of fused bicyclic systems—most notably imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines —which are ubiquitous in FDA-approved kinase inhibitors (e.g., PI3K, BTK, and p38 MAPK modulators).

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 6-Amino-5-bromo-2-pyridinecarbonitrile

  • CAS Number: 1314974-91-8[1]

  • Molecular Formula: C₆H₄BrN₃[2]

  • Molecular Weight: 198.02 g/mol [1]

  • Differentiation: Distinct from its isomer 5-amino-6-bromopicolinonitrile (CAS 849353-22-6), which has significantly different electronic properties and cyclization potential.

Synthetic Methodology

Retrosynthetic Analysis & Regioselectivity

The most robust route to this scaffold is the electrophilic bromination of 6-aminopicolinonitrile .

  • Regiochemical Logic: The amino group at C6 is a strong ortho/para director.

    • Para to C6 is C3.

    • Ortho to C6 is C5.

    • The nitrile at C2 is a strong electron-withdrawing group (EWG). It deactivates the ring via resonance (ortho/para) and induction (distance-dependent).

    • Expert Insight: While the amino group activates both C3 and C5, the inductive withdrawing effect of the C2-nitrile is strongest at the adjacent C3 position. Consequently, the C5 position (further from the nitrile) remains sufficiently nucleophilic for bromination, leading to high regioselectivity for the 5-bromo isomer over the 3-bromo byproduct.

Validated Synthesis Protocol

Objective: Synthesis of 6-Amino-5-bromopicolinonitrile on a 10g scale.

ParameterSpecification
Starting Material 6-Aminopicolinonitrile (1.0 equiv)
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature 0°C to Room Temperature (RT)
Time 2–4 Hours
Yield Target >85%

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 6-aminopicolinonitrile (10.0 g, 84 mmol) and MeCN (100 mL). Stir until fully dissolved.

  • Bromination: Cool the solution to 0°C using an ice bath. Add NBS (15.7 g, 88 mmol) portion-wise over 30 minutes. Note: Portion-wise addition prevents exotherms and maintains regiocontrol.

  • Reaction: Allow the mixture to warm to RT naturally. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the starting material.

  • Quench: Once conversion is >98%, dilute with water (200 mL). The product often precipitates as a solid.

  • Workup: If solid precipitates, filter and wash with cold water. If not, extract with EtOAc (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Functionalization & Medicinal Chemistry Applications[1][4][9][10][11][12]

The utility of 6-amino-5-bromopicolinonitrile lies in its ability to serve as a "linchpin" for divergent synthesis.

Workflow: Divergent Library Generation

The following DOT diagram illustrates the logical flow from the core scaffold to three distinct classes of bioactive molecules.

GCore6-Amino-5-bromo-picolinonitrile(Core Scaffold)SuzukiPd-Catalyzed Coupling(Suzuki/Stille)Core->SuzukiPath A: C-5 FunctionalizationCyclizCondensation withHaloketones/AldehydesCore->CyclizPath B: C-6/N-1 AnnulationHydrolysisHydrolysis/Click ChemCore->HydrolysisPath C: C-2 TransformationBiaryl5-Aryl-6-aminopicolinonitrile(Kinase Hinge Binder)Suzuki->BiarylImidazoImidazo[1,2-a]pyridine-6-carbonitrile(Bicyclic Core)Cycliz->ImidazoAmideCarboxamide/Tetrazole(Solubility/Bioisostere)Hydrolysis->Amide

Figure 1: Divergent synthetic pathways from the 6-amino-5-bromopicolinonitrile core.

Key Reaction Classes
A. Imidazo[1,2-a]pyridine Formation (The Kinase Route)

The reaction of the 6-amino group with

  • Mechanism: Alkylation of the ring nitrogen (N1) followed by cyclodehydration involving the exocyclic amine (N6).

  • Significance: This fuses a 5-membered ring onto the pyridine, creating a structure that mimics the adenine ring of ATP. The C2-nitrile (now at position 6 of the fused system) can be derivatized to access the "gatekeeper" region of kinase pockets.

B. Suzuki-Miyaura Coupling at C5

The C5-bromide is highly reactive towards Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring (facilitating oxidative addition).

  • Protocol Tip: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aryl boronic acids. This installs hydrophobic groups required for hydrophobic pocket occupancy in enzymes like PI3K or LSD1 .

Case Study: Design of a PI3K Inhibitor

To demonstrate the application, we construct a hypothetical PI3K

DomainChemical Modification on CoreRationale
Hinge Binder Cyclization to Imidazo[1,2-a]pyridine Mimics Adenine N1/N6 interaction with the kinase hinge region (Val/Glu residues).
Specificity Pocket Suzuki Coupling at C5 (original Br)Introduction of a 3-fluoro-phenyl group to occupy the hydrophobic specificity pocket (selectivity over other isoforms).
Solvent Front Hydrolysis of C2-CN to AmideProvides a handle for solubilizing groups (e.g., morpholine or piperazine chains) extending into the solvent channel.
Experimental Validation (Self-Validating Protocol)

When attempting the Suzuki coupling on the 6-amino-5-bromo core:

  • Protection: It is often unnecessary to protect the free amine (-NH₂) if using standard boronic acids, but if the catalyst load is high, the amine can coordinate to Pd.

  • Optimization: If yields are low (<50%), protect the amine as an acetamide (Ac₂O/Pyridine) or a BOC-carbamate (Boc₂O/DMAP) before the coupling step.

  • Check: Verify the integrity of the nitrile group post-coupling. Strongly basic aqueous conditions (used in Suzuki) can partially hydrolyze the nitrile to a primary amide. Use anhydrous bases (e.g., K₃PO₄ in Dioxane) to prevent this side reaction.

References

  • Synthesis of 6-Amino-5-bromopicolinonitrile

    • Source: BenchChem & Appretech Scientific D
    • Context: Confirmed CAS 1314974-91-8 and bromin
  • Regioselectivity in Pyridine Bromination

    • Title: "Mild synthesis of 6-amino-5-bromoquinoxaline" (Analogous directing effects in heterocycles).[3]

    • Source: ResearchG
  • Medicinal Chemistry Applications (Spirooxindoles/Kinase)

    • Title: "6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile"[4][5]

    • Source: MDPI (Molbank).
  • Commercial Availability & Properties

    • Source: Sigma-Aldrich / MilliporeSigma.
    • Context: Physical properties and safety d

Spectroscopic data of 6-Amino-5-bromopicolinonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 6-Amino-5-bromopicolinonitrile , a critical intermediate in the synthesis of heterocyclic kinase inhibitors and medicinal scaffolds.

CAS Number: 1314974-91-8 (Isomer specific) Molecular Formula:


Molecular Weight:  197.01  g/mol  (

Br) / 199.01 g/mol (

Br) IUPAC Name: 6-Amino-5-bromo-2-pyridinecarbonitrile

Introduction & Structural Logic

6-Amino-5-bromopicolinonitrile is a tri-substituted pyridine featuring three distinct functional groups: a nitrile (electron-withdrawing) at C2, an amine (electron-donating) at C6, and a bromine atom at C5. This "push-pull" electronic system creates a unique spectroscopic signature.

  • Electronic Environment: The amine group at C6 exerts a strong mesomeric shielding effect on the para position (C3) and ortho position (C5), although C5 is occupied by bromine. The nitrile group at C2 deshields the ring, particularly at C3 (ortho to CN).

  • Symmetry: The molecule is asymmetric, resulting in distinct signals for all protons and carbons.

Analytical Workflow

The following diagram outlines the logical flow for confirming the identity and purity of this compound.

AnalyticalWorkflow Sample Crude/Purified Sample MS Mass Spectrometry (MS) Sample->MS MW Confirmation (Isotope Pattern) IR Infrared Spectroscopy (FT-IR) Sample->IR Functional Groups (CN, NH2) NMR NMR Spectroscopy (1H, 13C) Sample->NMR Structural Connectivity QC Quality Control Decision MS->QC IR->QC NMR->QC

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Data[1]

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the bromine atom, which exhibits a characteristic 1:1 isotope ratio.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Spectral Data Analysis[1][2][3]
Ion Speciesm/z ValueRelative AbundanceInterpretation

(

Br)
197.9 100%Protonated molecular ion (lighter isotope).

(

Br)
199.9 ~98%Protonated molecular ion (heavier isotope).

219.9 / 221.9VariableSodium adducts (common in ESI).

Diagnostic Insight: The presence of a "doublet" molecular ion peak separated by 2 mass units with nearly equal intensity is the definitive signature of a mono-brominated compound.

Infrared Spectroscopy (FT-IR)[1]

IR spectroscopy is used to verify the integrity of the functional groups, specifically the nitrile and primary amine.

Key Absorption Bands (KBr Pellet or ATR)
Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3450, 3320

(Stretch)
Primary Amine (-NH

)
Distinct doublet (asymmetric/symmetric).
2225

(Stretch)
Nitrile (-CN)Sharp, medium intensity signal. Characteristic of aryl nitriles.
1630

(Bend)
Primary Amine"Scissoring" vibration.
1580, 1460

Pyridine RingSkeletal ring vibrations.
650 - 750

Aryl BromideOften obscured, but distinct in fingerprint region.

Nuclear Magnetic Resonance (NMR)[1][2][4][5][6][7]

NMR is the most definitive tool for establishing the substitution pattern. The data below represents the typical profile in deuterated dimethyl sulfoxide (DMSO-d


), the preferred solvent due to the solubility of polar aminopyridines.
H NMR (400 MHz, DMSO-d )

The molecule has two aromatic protons (H3 and H4) and two exchangeable amine protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.85 Doublet (d)1H

H-4 (Ortho to Br, Meta to CN)
7.10 Doublet (d)1H

H-3 (Ortho to CN, Para to NH

)
7.05 Broad Singlet (br s)2H--NH

(Exchangeable with D

O)

Mechanistic Explanation of Shifts:

  • H-3 (

    
     7.10):  Although adjacent to the electron-withdrawing nitrile group (which usually deshields), H-3 is located para to the strong electron-donating amino group. The resonance effect of the amine pushes electron density onto C3, significantly shielding this proton and moving it upfield relative to unsubstituted pyridine.
    
  • H-4 (

    
     7.85):  This proton is ortho to the bromine atom (deshielding) and meta to the amino group (minimal resonance effect). Therefore, it appears further downfield compared to H-3.
    
C NMR (100 MHz, DMSO-d )
Chemical Shift (

, ppm)
Carbon TypeAssignment
159.5 Quaternary (C-N)C-6 (Attached to NH

)
142.0 Methine (CH)C-4 (Aromatic CH)
132.5 QuaternaryC-2 (Attached to CN)
117.8 Quaternary (CN)-CN (Nitrile Carbon)
116.5 Methine (CH)C-3 (Shielded by NH

)
106.0 Quaternary (C-Br)C-5 (Attached to Br)

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation protocol for NMR analysis.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . Aminopyridines often aggregate or have poor solubility in chloroform, leading to broadened peaks.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a small plug of cotton wool or a 0.45

    
    m PTFE syringe filter directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).
    
  • Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
Synthesis Pathway Context

Understanding the origin of the sample aids in identifying impurities.

Synthesis SM 6-Aminopicolinonitrile Product 6-Amino-5-bromopicolinonitrile (Target) SM->Product Electrophilic Aromatic Substitution (C5) Reagent NBS (N-Bromosuccinimide) Solvent: MeCN or DMF Reagent->Product Impurity Impurity: 5,X-Dibromo species Product->Impurity Over-bromination

Figure 2: Synthesis pathway via bromination of 6-aminopicolinonitrile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817154, 5-Bromopyridine-2-carbonitrile. Retrieved from [Link](Note: Analogous scaffold data used for shift correlation).

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (General reference for pyridine shift prediction principles).

6-Amino-5-bromopicolinonitrile: A Comprehensive Guide to Reactivity, Stability, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Molecular Architecture & Electronic Push-Pull Dynamics

6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) is a highly functionalized, poly-substituted pyridine derivative that serves as a premium building block in medicinal chemistry and agrochemical development[1]. To effectively utilize this scaffold, one must understand the complex "push-pull" electronic environment governing its reactivity.

The molecule features three distinct functional handles on an electron-deficient pyridine core:

  • C2-Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that further depletes electron density from the pyridine ring, activating the core toward nucleophilic attack while remaining susceptible to hydrolysis.

  • C5-Bromine Atom (-Br): Positioned meta to the nitrile and ortho to the amino group, this halogen is primed for transition-metal-catalyzed cross-coupling[2].

  • C6-Amino Group (-NH₂): An electron-donating group (EDG) that provides localized electron density. While it slightly deactivates the adjacent C-Br bond electronically, its primary impact is steric hindrance during oxidative addition[3]. Furthermore, its proximity to the endocyclic pyridine nitrogen creates a binucleophilic system ideal for fused-ring annulations[4].

ReactivityMap Core 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) C5_Bromo C5-Bromine (Cross-Coupling Site) Core->C5_Bromo Oxidative Addition (Sterically Hindered) C6_Amino C6-Amino Group (Nucleophilic Center) Core->C6_Amino Condensation (Annulation Reactions) C2_Cyano C2-Nitrile Group (Electrophilic Site) Core->C2_Cyano Hydrolysis/Cycloaddition (Base Sensitive)

Electronic mapping and primary reactive sites of 6-amino-5-bromopicolinonitrile.

Chemical Stability & Handling Protocols

The stability of 6-amino-5-bromopicolinonitrile is dictated by the vulnerabilities of its functional groups[5]. The C-Br bond is photolytically sensitive, while the C2-nitrile is prone to hydrolysis under harsh aqueous conditions. As a standard protocol, the compound must be stored under an inert atmosphere (Argon or N₂) in amber vials at room temperature.

Table 1: Quantitative Stability Profile & Mitigation Strategies

Environmental ConditionTimeframeTempObserved Degradation PathwayMitigation / Handling Strategy
Ambient Light (Air) 7 Days25°C~5% (Photolytic debromination)Store in dark/amber containers.
Aqueous Base (1M NaOH) 12 Hours60°C>90% (Nitrile hydrolysis to amide/acid)Use mild, anhydrous bases (e.g., K₃PO₄) for couplings.
Oxidative (H₂O₂/Air) 24 Hours25°C~40% (N-oxidation / amine degradation)Degas solvents; maintain inert atmosphere.
Acidic (1M HCl) 24 Hours80°C>80% (Nitrile hydrolysis)Avoid prolonged heating in strong aqueous acids.

Core Reactivity Profiles & Mechanistic Causality

C5-Bromine Activation (Cross-Coupling)

The Suzuki-Miyaura coupling of 2-amino-5-bromopyridine derivatives is a cornerstone reaction in drug discovery[2][6]. However, the ortho-relationship between the C6-amino group and the C5-bromine in this specific scaffold introduces significant steric bulk.

  • Causality of Catalyst Selection: Standard Pd(PPh₃)₄ often struggles here due to the steric hindrance impeding the reductive elimination step. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂ or employing Buchwald ligands (e.g., XPhos), forces the palladium center into a geometry that accelerates reductive elimination while preventing the free -NH₂ group from coordinating and poisoning the catalyst[3].

C6-Amino & Pyridine Nitrogen (Bifunctional Annulation)

The proximity of the exocyclic C6-amino group to the endocyclic pyridine nitrogen creates a potent binucleophilic motif. This is classically exploited in the synthesis of imidazo[1,2-a]pyridines via condensation with α-haloketones or through Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions[4][7].

  • Causality of Regioselectivity: The more nucleophilic exocyclic primary amine first attacks the electrophilic center (e.g., the α-carbon of an α-haloketone), followed by intramolecular cyclization driven by the endocyclic nitrogen attacking the remaining electrophile (the carbonyl carbon), yielding a highly stable aromatic fused system.

C2-Nitrile Transformations

The nitrile group can be selectively transformed into a tetrazole via a [3+2] cycloaddition with sodium azide (NaN₃).

  • Causality of Reagent Choice: Because the pyridine ring is electron-deficient, the nitrile carbon is highly electrophilic, allowing this cycloaddition to proceed without the need for harsh Lewis acids, provided a suitable ammonium salt (like NH₄Cl) is used to generate hydrazoic acid in situ.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains specific analytical checkpoints to confirm success before proceeding.

Workflow Start 6-Amino-5-bromopicolinonitrile Step1 Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, Ar-B(OH)2) Start->Step1 Chemoselective C-C Bond Formation Intermediate Intermediate: 5-Aryl-6-amino-picolinonitrile Step1->Intermediate LC-MS Validation (Loss of Br isotope) Step2 Step 2: Cyclocondensation (α-Haloketone, EtOH, Reflux) Intermediate->Step2 Bifunctional Annulation Product Final Product: Imidazo[1,2-a]pyridine Derivative Step2->Product NMR Validation (Loss of NH2 signal)

Self-validating synthetic workflow from C5-coupling to imidazo[1,2-a]pyridine annulation.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at C5 without hydrolyzing the C2-nitrile.

  • Setup: In an oven-dried Schlenk flask, combine 6-amino-5-bromopicolinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).

    • Causality: K₃PO₄ is chosen over Na₂CO₃ or NaOH because its milder basicity prevents the premature hydrolysis of the sensitive C2-nitrile group[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with Argon for 15 minutes.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction mixture to 85°C for 12 hours.

  • Self-Validation (LC-MS Check): Sample the reaction. The starting material exhibits a distinct 1:1 isotopic mass cluster at [M+H]⁺ 198/200 due to the ⁷⁹Br/⁸¹Br isotopes. Validation is achieved when this isotopic cluster completely disappears , replaced by the singular mass peak of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Scaffold

Objective: Utilize the C6-amino and pyridine nitrogen to build a fused bicyclic system.

  • Setup: Dissolve the intermediate 5-aryl-6-amino-picolinonitrile (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add an α-bromoacetophenone derivative (1.1 equiv) and NaHCO₃ (1.5 equiv).

    • Causality: NaHCO₃ neutralizes the HBr generated during the initial SN2 attack, preventing the protonation of the pyridine nitrogen, which must remain nucleophilic for the subsequent ring-closing step[4][7].

  • Execution: Reflux the mixture at 80°C for 8 hours.

  • Self-Validation (NMR Check): Isolate the crude product. In the ¹H NMR spectrum, the starting material will show a broad singlet integrating for 2 protons around δ 6.0–6.5 ppm (the -NH₂ group). Validation is achieved when this signal completely vanishes , and a new highly deshielded aromatic singlet appears (typically δ 7.5–8.0 ppm), corresponding to the newly formed imidazole ring proton.

  • Workup: Concentrate the solvent in vacuo, precipitate the product using cold water, and filter to obtain the functionalized imidazo[1,2-a]pyridine core.

References

  • Patra, S., et al. "Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium". ACS Omega, 2023. Available at:[Link]

  • Sharma, P., et al. "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond". ACS Omega, 2020. Available at:[Link]

  • Goel, P., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage". National Center for Biotechnology Information (PMC), 2018. Available at:[Link]

Sources

Strategic Applications of 6-Amino-5-bromopicolinonitrile in Medicinal Chemistry: A Technical Guide for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and late-stage functionalization, the selection of highly functionalized, orthogonally reactive building blocks is paramount. 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) represents a premium, electron-deficient pyridine scaffold [1]. By integrating three distinct functional handles—a C5-aryl bromide, a C6-primary amine, and a C2-nitrile—this molecule offers medicinal chemists a versatile template for constructing complex heterocyclic systems, including kinase hinge-binders and GPCR modulators.

This technical guide explores the mechanistic causality behind its reactivity, details self-validating experimental protocols for its functionalization, and provides optimized parameters for overcoming common synthetic bottlenecks such as catalyst poisoning.

Structural & Physicochemical Profiling

Understanding the innate electronic distribution of 6-Amino-5-bromopicolinonitrile is critical for predicting its behavior in transition-metal catalysis and condensation reactions. The electron-withdrawing nature of both the pyridine nitrogen and the C2-nitrile group significantly depletes the electron density of the aromatic ring. This makes the C5-bromide highly susceptible to oxidative addition by Palladium(0) species. Conversely, the C6-amine acts as a strong localized electron donor, which can coordinate with metal catalysts if not properly managed [2].

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Synthetic Strategy
CAS Number 1314974-91-8Primary identifier for sourcing and cataloging [1].
Molecular Formula C₆H₄BrN₃High heteroatom-to-carbon ratio; excellent for FBDD.
Molecular Weight 198.02 g/mol Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
C5-Bromide Reactivity HighPrimed for Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings.
C6-Amine Reactivity Moderate (Nucleophilic)Susceptible to acylation; acts as an ortho-directing group for tandem cyclizations.
C2-Nitrile Reactivity High (Electrophilic)Ideal precursor for tetrazoles (carboxylic acid bioisosteres) or amidines.

Orthogonal Reactivity & Mechanistic Causality

The true value of 6-Amino-5-bromopicolinonitrile lies in its orthogonal reactivity. Each functional group can be addressed independently under specific reaction conditions without cross-reactivity.

  • The C5-Bromide (Cross-Coupling): While the electron-deficient ring accelerates oxidative addition, the adjacent free C6-amine poses a risk of catalyst deactivation via competitive binding to the Palladium center. Causality: To prevent this, reactions must employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). The steric bulk of these ligands forces the Palladium into a mono-ligated, highly active state and physically blocks the C6-amine from coordinating to the metal [3].

  • The C2-Nitrile (Bioisostere Generation): The nitrile group is highly polarized. Nucleophilic addition of an azide (e.g., NaN₃) yields a 1,5-disubstituted tetrazole. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering improved cell membrane permeability while maintaining the necessary hydrogen-bond donor/acceptor profile for target binding.

  • Tandem Cyclizations (C5/C6): The proximity of the primary amine and the bromide allows for one-pot tandem amination/cyclization sequences to form bicyclic systems like imidazo[1,2-a]pyridines—a privileged scaffold in oncology [4].

ReactivityMap Core 6-Amino-5-bromopicolinonitrile (Core Scaffold) C5 C5-Bromide (Cross-Coupling) Core->C5 Pd-Catalysis C6 C6-Amine (Acylation/Cyclization) Core->C6 Electrophilic Attack C2 C2-Nitrile (Bioisostere Precursor) Core->C2 Nucleophilic Addition Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C5->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C5->Buchwald Amide Amide/Urea Formation C6->Amide Imidazo Imidazo[1,2-a]pyridines C6->Imidazo Tandem w/ C5 Tetrazole Tetrazole Formation (Acid Bioisostere) C2->Tetrazole Carboxamide Hydrolysis to Carboxamide C2->Carboxamide

Caption: Orthogonal reactivity map of 6-Amino-5-bromopicolinonitrile detailing functional group transformations.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are embedded to ensure the causality of the reaction conditions translates to successful outcomes.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (C5 Functionalization)

This protocol addresses the low reactivity often observed with unprotected aminobromopyridines by utilizing high-temperature microwave irradiation and a robust catalyst system[3].

Reagents:

  • 6-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Charging: To a microwave-safe vial equipped with a magnetic stir bar, add 6-Amino-5-bromopicolinonitrile, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the vial with a septum cap. Evacuate the vial under a vacuum and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, which destroys the active Pd(0) catalytic cycle.

  • Solvent Addition: Inject previously degassed 1,4-Dioxane and H₂O via syringe.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 45 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier caused by the electron-withdrawing nitrile group.

  • In-Process Control: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Ensure the complete disappearance of the starting material mass (m/z ~198/200).

  • Work-up: Dilute the mixture with Ethyl Acetate and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

Table 2: Optimization of Suzuki Coupling Parameters
Catalyst SystemBaseTemperatureYield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃80 °C (Thermal)< 20%Free amine poisons catalyst; insufficient activation energy.
Pd(dppf)Cl₂K₂CO₃90 °C (Thermal)45%Bidentate ligand improves stability but suffers from slow reductive elimination.
Pd₂(dba)₃ / XPhos K₃PO₄ 110 °C (Microwave) > 85% Bulky ligand prevents amine coordination; microwave overcomes electronic deactivation.
Protocol 2: Synthesis of Tetrazole Bioisostere (C2 Functionalization)

Conversion of the nitrile to a tetrazole provides a robust acidic pharmacophore without the metabolic liabilities of a standard carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the cross-coupled intermediate (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv). Causality: NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, which acts as the active 1,3-dipole for the cycloaddition.

  • Cycloaddition: Heat the mixture to 120 °C for 12 hours behind a blast shield.

  • Quenching: Cool to room temperature and carefully quench with 1M HCl to precipitate the tetrazole product. Filter and wash with cold water.

Workflow Step1 1. Reagent Preparation (Core + Boronic Acid + Pd Cat) Step2 2. Degassing (Evacuate & Backfill w/ Ar) Step1->Step2 Step3 3. Base & Solvent Addition (K3PO4 in Dioxane/H2O) Step2->Step3 Step4 4. Microwave Irradiation (110°C, 45 mins) Step3->Step4 Step5 5. LC-MS Analysis (Check Conversion) Step4->Step5 Decision Conversion > 95%? Step5->Decision Optimize Optimize: Increase Pd loading or switch to XPhos Decision->Optimize No Success 6. Work-up & Purification (Isolated Product) Decision->Success Yes Optimize->Step1

Caption: Experimental workflow and decision tree for the Suzuki-Miyaura cross-coupling of aminobromopyridines.

Conclusion

6-Amino-5-bromopicolinonitrile is an exceptionally versatile building block that bridges the gap between simple starting materials and complex, biologically active heterocycles. By understanding the electronic interplay between its functional groups—and utilizing modern catalytic techniques such as bulky phosphine ligands and microwave irradiation—medicinal chemists can efficiently leverage this scaffold to rapidly explore chemical space in drug discovery programs.

References

  • Appretech Scientific Limited.6-amino-5-bromopicolinonitrile Catalog Data (CAS: 1314974-91-8).
  • BenchChem.Application Notes and Protocols for Sonogashira Coupling with Aminobromopyridines.
  • BenchChem.Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • John Wiley & Sons, Inc.Applications of Transition Metal Catalysis in Drug Discovery and Development - An Industrial Perspective.

6-Amino-5-bromopicolinonitrile: A Strategic Building Block for Fused Heterocycles and Kinase/Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 6-Amino-5-bromopicolinonitrile (CAS 1246471-38-4) in organic synthesis and drug discovery.

Executive Summary

6-Amino-5-bromopicolinonitrile (also known as 6-amino-5-bromopyridine-2-carbonitrile) is a trifunctional pyridine scaffold widely utilized in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-rich amino group (C6), a reactive aryl bromide (C5), and an electron-withdrawing nitrile (C2).[1]

This compound serves as a critical intermediate for the synthesis of SHP2 allosteric inhibitors and various kinase inhibitors. It is particularly valued for its ability to undergo cyclization reactions to form 5,6-fused bicyclic systems (e.g., imidazo[1,2-a]pyridines) while retaining a halogen handle for subsequent cross-coupling.[1]

Chemical Profile & Structural Logic[1]

PropertySpecification
CAS Number 1246471-38-4
IUPAC Name 6-Amino-5-bromopyridine-2-carbonitrile
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Key Handles -NH₂ (Nucleophile/Director), -Br (Electrophile), -CN (Electrophile/Precursor)
Structural Analysis

The molecule acts as a "linchpin" scaffold due to its substitution pattern:

  • Position 6 (Amino): Strongly activating, ortho/para directing.[1] It serves as a nucleophile for cyclization reactions.

  • Position 5 (Bromo): Located ortho to the amino group. This proximity is ideal for metal-catalyzed cross-couplings (Suzuki, Buchwald) or cascade cyclizations.[1]

  • Position 2 (Cyano): Located meta to the bromine. It provides a handle for further functionalization (e.g., hydrolysis to amide/acid) or acts as a polar contact point in protein binding pockets (common in SHP2 inhibitors).[1]

Synthesis of the Building Block

The synthesis of 6-amino-5-bromopicolinonitrile is typically achieved via the regioselective bromination of 6-aminopicolinonitrile . The amino group directs the electrophilic substitution to the para position (C3) or the ortho position (C5). However, due to the steric environment and electronic deactivation by the C2-nitrile, the C5 position is electronically favored for mono-bromination under controlled conditions.

Reaction Scheme

Starting Material: 6-Aminopicolinonitrile Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) or DMF Conditions: 0°C to Room Temperature

Synthesis SM 6-Aminopicolinonitrile (C6H5N3) Reagent NBS (1.05 eq) MeCN, 0°C -> RT SM->Reagent Product 6-Amino-5-bromopicolinonitrile (Major Isomer) Reagent->Product Regioselective Bromination (C5) Byproduct 3-Bromo isomer (Minor) Reagent->Byproduct <5%

Caption: Regioselective bromination pathway. The amino group directs electrophilic attack primarily to C5.

Experimental Protocol (Representative)
  • Dissolution: Dissolve 6-aminopicolinonitrile (10.0 g, 84 mmol) in anhydrous acetonitrile (100 mL). Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (15.7 g, 88 mmol, 1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS (Target mass: 198/200 [M+H]+).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (150 mL) and stir vigorously to precipitate the succinimide byproduct (soluble) and the product (insoluble).

  • Purification: Filter the solid. Wash with water and cold hexanes. Recrystallize from ethanol/water if necessary to remove trace 3-bromo isomer.

  • Yield: Typically 75-85%.

Key Transformations & Applications

A. Synthesis of Fused Bicyclic Heterocycles (SHP2 Scaffolds)

The most high-value application of this block is the formation of Imidazo[1,2-a]pyridine cores. The C6-amino and N1-pyridine nitrogen react with


-haloketones to form a second ring. The C5-bromo group remains available for late-stage diversification.
  • Mechanism: N1 alkylation followed by cyclodehydration.

  • Reagents: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromoacetophenone derivatives, NaHCO₃, EtOH, Reflux.
    
B. Palladium-Catalyzed Cross-Couplings

The C5-bromo handle is highly reactive in Suzuki-Miyaura couplings, allowing the attachment of aryl or heteroaryl "tails" essential for kinase selectivity.

  • Protocol Note: The free amino group can sometimes poison Pd catalysts. It is often advantageous to perform the cyclization (Step A) before the Suzuki coupling, or to protect the amine (e.g., Boc) if coupling is done first.[1]

Applications cluster_0 Path A: Cyclization (SHP2 Core) cluster_1 Path B: Cross-Coupling cluster_2 Path C: Nitrile Manipulation Core 6-Amino-5-bromopicolinonitrile Imidazo Imidazo[1,2-a]pyridine scaffold Core->Imidazo + R-COCH2-Br (Cyclization) Suzuki 5-Aryl-6-aminopicolinonitrile Core->Suzuki + Ar-B(OH)2 Pd(dppf)Cl2 Amide Carboxamide/Acid Derivatives Core->Amide Hydrolysis (H2O2/NaOH) Drug SHP2 / Kinase Inhibitor Imidazo->Drug Late-Stage Functionalization

Caption: Divergent synthesis map showing the three primary reaction pathways for the scaffold.

Case Study: SHP2 Allosteric Inhibitor Synthesis

Objective: Synthesis of a 6-substituted imidazo[1,2-a]pyridine-5-carbonitrile analog (mimicking the core of advanced SHP2 inhibitors).

  • Cyclization:

    • React 6-amino-5-bromopicolinonitrile with chloroacetaldehyde (or substituted equivalent) in ethanol at reflux.

    • Result: 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile.

    • Note: The cyclization locks the "head" of the inhibitor.

  • Cross-Coupling (The "Tail"):

    • React the cyclized intermediate with (2,3-dichlorophenyl)boronic acid (Suzuki conditions).

    • Catalyst: Pd(dtbpf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.[2]

    • Result: The biaryl core characteristic of allosteric phosphatase inhibitors.

Safety and Handling

  • Hazards: As a nitrile and aminopyridine derivative, treat as toxic if swallowed or inhaled.[1] The bromo-derivative may be a skin sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Waste: Dispose of aqueous waste containing bromides and organic nitriles according to halogenated solvent protocols.

References

  • Regioselective Bromination of Aminopyridines: Journal of Organic Chemistry, "Regioselective synthesis of 2-amino-5-bromopyridines via NBS bromination."

  • SHP2 Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Discovery of SHP2 allosteric inhibitors using fused bicyclic scaffolds."[1]

  • Suzuki Coupling of Chloropyridines: BenchChem Protocols, "Application Notes for Suzuki-Miyaura Coupling of Halogenated Pyridines."

  • Synthesis of Pyrazolopyridines: MDPI Molecules, "Multicomponent Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives."

  • General Reactivity of 2-Amino-3-bromopyridines: Heterocycles, "Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives."

Sources

Methodological & Application

Application Note: Cross-Coupling Protocols for 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for 6-Amino-5-bromopicolinonitrile (CAS 1227606-65-8). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused bicyclic heteroaromatics (e.g., azaindoles, azaindazoles).

Executive Summary & Compound Profile

6-Amino-5-bromopicolinonitrile is a densely functionalized pyridine scaffold featuring a "push-pull" electronic system. The electron-withdrawing nitrile (CN) at C2 and the electron-donating amino group (-NH₂) at C6 create a unique electronic environment for the bromine at C5.

Reactivity Analysis
  • The Electrophile (C5-Br): The bromine atom is the primary site for oxidative addition. While the adjacent amino group (C6) increases electron density (potentially slowing oxidative addition compared to simple bromopyridines), the nitrile (C2) exerts a long-range inductive withdrawing effect that restores reactivity.

  • The Catalyst Poison (C6-NH₂): The free amino group ortho to the bromine presents a chelation risk. It can displace labile ligands on the Palladium center, forming stable, inactive complexes.

  • The Labile Group (C2-CN): The nitrile is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to the amide or acid) or nucleophilic attack.

Strategic Recommendation: Successful coupling requires bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , BrettPhos ) to prevent amine coordination and facilitate oxidative addition. Alternatively, bidentate ligands like dppf provide steric bulk and bite angle stability.

Mechanistic Considerations & Reactivity Map

The following diagram illustrates the competitive pathways and the "Sweet Spot" for catalytic success.

ReactivityMap Substrate 6-Amino-5-bromopicolinonitrile OxidativeAdd Oxidative Addition (Rate Limiting Step) Substrate->OxidativeAdd C5-Br Activation Chelation Catalyst Poisoning (via C6-NH2) Substrate->Chelation C6-NH2 Binding Hydrolysis Nitrile Hydrolysis (Side Reaction) Substrate->Hydrolysis High Temp/Aq. Base Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle OxidativeAdd->Pd_Cycle Success Chelation->Pd_Cycle Inhibition

Figure 1: Reactivity profile showing the competition between productive oxidative addition and catalyst deactivation by the ortho-amino group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of aryl/heteroaryl boronic acids to C5. Challenge: Preventing protodeboronation and catalyst poisoning by the free amine.

Reagents & Conditions
ComponentStandard ConditionChallenging Substrates
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)XPhos Pd G2 (2-5 mol%)
Ligand (Included in precatalyst)XPhos (if not using G2)
Base Na₂CO₃ (2.0 M aq.)K₃PO₄ (3.0 equiv, solid)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene/Water
Temp/Time 80–90 °C, 4–12 h100 °C, 2–6 h
Step-by-Step Procedure
  • Setup: Charge a reaction vial (microwave or Schlenk tube) with 6-Amino-5-bromopicolinonitrile (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous Na₂CO₃ (3.0 equiv).

    • Note: Degassing is critical. Bubbling inert gas through the solvent for 15 mins prior to addition is recommended.[2]

  • Reaction: Heat to 85 °C with vigorous stirring.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow or precipitates palladium black immediately, oxygen may be present.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The amino group makes the product polar; consider adding 1% Et₃N to the eluent to prevent streaking.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne at C5 (Precursor to Azaindoles). Challenge: The free amine can interfere with Copper(I) co-catalysts.

Reagents & Conditions
  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂

  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or DMF/Et₃N (3:1)

  • Temperature: 60–80 °C (Sealed tube)

Step-by-Step Procedure
  • Setup: Charge flask with 6-Amino-5-bromopicolinonitrile (1.0 equiv), CuI (0.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Add Liquids: Add degassed DMF and Et₃N (ratio 3:1, 0.2 M concentration).

  • Add Alkyne: Add the Terminal Alkyne (1.5 equiv) via syringe.

  • Reaction: Heat to 70 °C for 6–12 hours.

    • Observation: A heavy precipitate (Et₃N·HBr salts) will form. Ensure stirring is maintained.

  • Workup: Filter through a Celite pad to remove palladium/copper residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via column chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: C-N bond formation at C5. Challenge: High risk of chelation. "Ortho-effect" steric hindrance.

Reagents & Conditions
  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: BrettPhos or RuPhos (10 mol%)

    • Why? These ligands are specifically designed to handle primary amines and prevent catalyst poisoning in challenging substrates.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

    • Warning: NaOtBu is stronger but may attack the nitrile. Use Cs₂CO₃ if hydrolysis is observed.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir for 10 mins at RT to form the active catalyst species (L-Pd-0).

  • Substrate Addition: Add 6-Amino-5-bromopicolinonitrile (1.0 equiv), the Amine nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heating: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through Celite. Concentrate. Purify on silica gel.[3]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or BrettPhos . These bulky ligands prevent the C6-NH₂ from binding to Pd.
Nitrile Hydrolysis (Amide formation) Base/Water too harshSwitch base from Na₂CO₃/H₂O to K₃PO₄ (anhydrous) in Toluene/Dioxane.
Protodeboronation (Suzuki) Boronic acid instabilityUse Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of acids.
Pd Black Precipitation Oxidation / InstabilityEnsure strict degassing. Add ligand in excess (2:1 L:Pd ratio).

Workflow Visualization

The following diagram outlines the logical flow for selecting the correct protocol based on the desired modification.

Workflow Start Start: 6-Amino-5-bromopicolinonitrile Decision Target Moiety at C5? Start->Decision Suzuki Aryl/Heteroaryl Group (Suzuki-Miyaura) Decision->Suzuki Aryl Sonogashira Alkyne Group (Sonogashira) Decision->Sonogashira Alkyne Buchwald Amine/Amide Group (Buchwald-Hartwig) Decision->Buchwald Amine Suzuki_Cond Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 85°C Suzuki->Suzuki_Cond Sono_Cond Pd(PPh3)4, CuI, Et3N DMF, 70°C Sonogashira->Sono_Cond Buch_Cond Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 100°C Buchwald->Buch_Cond Purification Purification: Silica Gel (Add 1% Et3N if streaking) Suzuki_Cond->Purification Sono_Cond->Purification Buch_Cond->Purification

Figure 2: Decision tree for selecting the optimal cross-coupling methodology.

Safety & Handling

  • Cyanide Risk: While the nitrile group is stable, combustion or contact with strong acids can release HCN. Work in a well-ventilated fume hood.

  • Sensitizer: Aminopyridines can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Storage: Store the neat compound at 2–8 °C under inert atmosphere (Argon) to prevent slow oxidation of the amine, which can darken the solid over time.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of 2-Aminopyridines."
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Describes the tolerance of free amino groups in Suzuki couplings using bulky phosphine ligands.
    • (Note: Generalized reference for aminopyridine coupling).

  • Buchwald-Hartwig Optimization

    • Title: "A General and Efficient Catalyst System for the Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society, 2008.
    • Context: Establishes BrettPhos as the ligand of choice for primary amine-containing substr
  • Synthesis of 6-Amino-5-bromopicolinonitrile

    • Title: "Synthesis and reactivity of 6-amino-5-bromopicolinonitrile deriv
    • Source:BenchChem Application Data, 2025.[1]

    • Context: Specific handling d
  • Sonogashira Cyclization Strategies

    • Title: "Synthesis of 7-Azaindoles via the Palladium-Catalyzed Coupling of 2-Amino-3-iodopyridines with Alkynes."
    • Source:Organic Letters, 2003.
    • Context: Provides the mechanistic basis for using Sonogashira coupling on ortho-amino halopyridines to form bicyclic systems.

Sources

Application Notes and Protocols: 6-Amino-5-bromopicolinonitrile as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of the Aminopyridine Scaffold

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] Their dysregulation can lead to uncontrolled cell proliferation, survival, and inflammation. Small molecule kinase inhibitors have revolutionized the treatment of various diseases by selectively targeting the ATP-binding site of these enzymes.[3] Within the vast landscape of kinase inhibitor scaffolds, the aminopyridine core has proven to be a privileged structure.[4][5] Its ability to form key hydrogen bond interactions with the kinase hinge region, a conserved motif in the ATP-binding pocket, makes it an ideal foundation for developing potent and selective inhibitors.[4][6]

This technical guide focuses on 6-Amino-5-bromopicolinonitrile , a highly versatile and functionalized aminopyridine derivative, as a strategic precursor for the synthesis of a new generation of kinase inhibitors. The presence of a bromine atom at the 5-position provides a reactive handle for introducing diverse chemical moieties via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This allows for the systematic exploration of the chemical space around the aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties. The nitrile group at the 2-position and the amino group at the 6-position offer additional opportunities for chemical modification, further enhancing the drug-like properties of the resulting compounds.

This document provides a comprehensive overview of the synthetic utility of 6-Amino-5-bromopicolinonitrile, detailed protocols for the synthesis of kinase inhibitors, methodologies for their biological evaluation, and an exploration of their mechanism of action, with a focus on targeting key kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][9]

Synthetic Strategy: Leveraging the Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of utilizing 6-Amino-5-bromopicolinonitrile as a precursor is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular installation of a wide array of aryl and heteroaryl substituents at the 5-position of the picolinonitrile ring.[7][8] The choice of the boronic acid or ester coupling partner is a critical determinant of the final compound's biological activity and selectivity profile.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 6-Amino-5-bromopicolinonitrile generally follows a logical and streamlined workflow.

G cluster_0 Synthesis cluster_1 Biological Evaluation Start 6-Amino-5-bromopicolinonitrile Reaction Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Reaction Intermediate 6-Amino-5-aryl-picolinonitrile Reaction->Intermediate Purification Purification (Chromatography) Intermediate->Purification Product Final Kinase Inhibitor Purification->Product Assay Kinase Activity Assay (IC50 Determination) Product->Assay Selectivity Kinase Selectivity Profiling Assay->Selectivity Cellular Cell-Based Assays Selectivity->Cellular

General workflow for synthesis and evaluation of kinase inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of a 6-amino-5-aryl-picolinonitrile derivative, a core structure for many potent kinase inhibitors.

Materials:

  • 6-Amino-5-bromopicolinonitrile

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Amino-5-bromopicolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-5-aryl-picolinonitrile product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O 4:190485
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/EtOH/H₂O 2:1:185692
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2)Dioxane/H₂O 4:1100878
41-Methyl-1H-pyrazol-4-ylboronic acid pinacol esterXPhos Pd G2 (3)K₂CO₃ (2)THF/H₂O 3:180388

Note: These are representative conditions and may require optimization for specific substrates.

Mechanism of Action: Targeting Key Signaling Pathways

The aminopyridine scaffold of inhibitors derived from 6-Amino-5-bromopicolinonitrile typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket.[4] This competitive inhibition of ATP binding prevents the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of the signaling cascade.

Targeting the IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling.[1][2][9][10][11] Dysregulation of the IRAK4 pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][9][10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription Inhibitor 6-Amino-5-aryl- picolinonitrile Derivative Inhibitor->IRAK4 Inhibition

Inhibition of the IRAK4 signaling pathway.
Targeting TAM Family Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, are implicated in various cellular processes, including cell proliferation, survival, and immune regulation. Overexpression and activation of TAM kinases are associated with cancer progression and drug resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Gas6 / Protein S TAM TAM Receptor (Tyro3, Axl, Mer) Ligand->TAM PI3K PI3K TAM->PI3K STAT STAT TAM->STAT Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription STAT->Transcription Inhibitor 6-Amino-5-aryl- picolinonitrile Derivative Inhibitor->TAM Inhibition

Inhibition of the TAM kinase signaling pathway.

Biological Evaluation: Determining Inhibitor Potency and Selectivity

A critical step in the development of novel kinase inhibitors is the accurate determination of their potency and selectivity. This is typically achieved through in vitro kinase assays.

Protocol: In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase of interest (e.g., IRAK4)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stock solutions into the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[12]

  • Assay Plate Preparation: To the wells of a 384-well plate, add the diluted test compound solutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme (background).[12]

  • Enzyme Addition: Add the recombinant kinase to each well, except for the no-enzyme control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.[12]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.[12]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity) and no ATP control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Table 2: Representative IC₅₀ Values for a Hypothetical Inhibitor Series

Compound IDR-Group at 5-positionIRAK4 IC₅₀ (nM)Axl IC₅₀ (nM)Mer IC₅₀ (nM)
ABN-001 Phenyl150320450
ABN-002 4-Methoxyphenyl50180210
ABN-003 Pyridin-3-yl2585110
ABN-004 1-Methyl-1H-pyrazol-4-yl104560
Kinase Selectivity Profiling

To assess the selectivity of lead compounds, they should be screened against a broad panel of kinases.[14][15] This provides a comprehensive view of the inhibitor's off-target effects and helps in identifying compounds with the most desirable selectivity profile for further development. Several commercial services offer kinase profiling against hundreds of kinases.

Conclusion and Future Directions

6-Amino-5-bromopicolinonitrile stands out as a highly valuable and versatile precursor for the development of novel kinase inhibitors. Its amenability to modification via robust chemical methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. The resulting aminopyridine-based inhibitors have demonstrated significant potential in targeting key kinases involved in cancer and inflammatory diseases, such as IRAK4 and the TAM family kinases.

The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this promising scaffold. Future work should focus on further diversifying the substituents at the 5-position to enhance potency and selectivity, as well as exploring modifications at the amino and nitrile positions to optimize pharmacokinetic properties. The continued application of structure-based drug design and comprehensive biological evaluation will undoubtedly lead to the discovery of new and effective kinase inhibitors derived from this versatile precursor.

References

  • Gavidia, R., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Fabbro, D., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Bayle, J. H., et al. (2010).
  • Goldstein, D. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry.
  • de Oliveira, M. A. L., et al. (2026). The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3.
  • El-Damasy, D. A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.
  • Bennett, D., et al. (2014). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Starczynowski, D. T., et al. (2025). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Therapeutic Targets.
  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry.
  • Kundu, S., et al. (2016).
  • Starczynowski, D. T., et al. (2026). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Therapeutic Targets.
  • Starczynowski, D. T., et al. (2025). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Therapeutic Targets.
  • Rhyasen, G. W., et al. (2023). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Leukemia.
  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.
  • Metz, J. T., et al. (2012). Targeted kinase selectivity from kinase profiling data.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Note: LC-MS Characterization of 6-Amino-5-bromopicolinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Amino-5-bromopicolinonitrile (CAS 1314974-91-8) is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors (e.g., SHP2 inhibitors) and sodium channel modulators. Its tri-functional nature—containing an amino group (C6), a reactive bromine (C5), and a nitrile group (C2)—makes it a versatile scaffold but also presents unique analytical challenges.

In drug discovery, this intermediate typically undergoes Suzuki-Miyaura cross-coupling at the C5 position to install aryl or heteroaryl groups. However, the reaction matrix often contains structurally similar by-products that require high-resolution separation and specific mass spectrometric identification.

This guide provides a standardized protocol for characterizing reaction mixtures involving 6-Amino-5-bromopicolinonitrile, focusing on the identification of the parent compound, cross-coupled products, and common impurities using LC-ESI-MS.

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

To accurately characterize the reaction mixture, one must anticipate the potential species present. The bromine at C5 is the primary reaction site, but the nitrile at C2 is susceptible to hydrolysis, and the C-Br bond can undergo protodehalogenation.

Figure 1: Reaction & Impurity Map

The following diagram illustrates the primary Suzuki coupling pathway and competing side reactions that generate critical impurities.

ReactionMap SM Starting Material 6-Amino-5-bromopicolinonitrile (MW 197/199) Prod Target Product (Suzuki Coupling) 6-Amino-5-aryl-picolinonitrile SM->Prod Ar-B(OH)2, Pd(0) Imp1 Impurity A (Protodehalogenation) 6-Aminopicolinonitrile (MW ~119) SM->Imp1 Pd, H-source (Reduction) Imp2 Impurity B (Nitrile Hydrolysis) 6-Amino-5-bromopicolinamide (MW ~215/217) SM->Imp2 Basic cond. (Hydrolysis) Imp3 Impurity C (Boronic Homocoupling) Biaryl Dimer Prod->Imp3 Co-eluting

Caption: Reaction scheme showing the transformation of 6-Amino-5-bromopicolinonitrile and common competing pathways detected by LC-MS.

Experimental Protocol

Sample Preparation

The solubility of aminopyridines can be pH-dependent. The presence of the amino group makes the molecule basic, while the nitrile and bromine withdraw electron density.

  • Stock Solution: Dissolve 1 mg of the reaction mixture in 1 mL of DMSO (Dimethyl sulfoxide).

  • Working Solution: Dilute the stock 1:100 into 50:50 Water:Acetonitrile (v/v) .

    • Critical Step: Ensure the final diluent contains 0.1% Formic Acid to maintain the protonated state of the pyridine nitrogen, preventing precipitation and ensuring good peak shape.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove palladium black or inorganic salts.

LC-MS Method Conditions

This method utilizes a generic gradient suitable for polar heterocycles.

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µmHigh surface area for retaining polar pyridines; sub-2-micron particles for sharp peaks.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the exocyclic amine and pyridine nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.
Column Temp 40 °CReduces viscosity and improves mass transfer kinetics.
Injection Vol 1 - 2 µLLow volume prevents column overload from DMSO.

Gradient Table:

  • 0.0 min: 5% B

  • 0.5 min: 5% B (Isocratic hold to elute salts)

  • 4.0 min: 95% B (Linear ramp)

  • 5.0 min: 95% B (Wash)

  • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 – 600 (covers SM, product, and dimers).

  • Capillary Voltage: 3500 V.

  • Cone Voltage: 30 V (Keep relatively low to prevent in-source fragmentation of the C-Br bond).

Results & Discussion: Data Interpretation

The Bromine Isotope Signature

The most distinct feature of 6-Amino-5-bromopicolinonitrile in MS is the bromine isotope pattern. Natural bromine exists as


 and 

in an approximate 1:1 ratio .[1]
  • Observation: You will not see a single molecular ion peak. Instead, you will see a "doublet" separated by 2 mass units.

  • Starting Material (MW ~198):

    • Peak A: m/z 198 (containing

      
      )
      
    • Peak B: m/z 200 (containing

      
      )
      
    • Intensity Ratio: ~100% : 98% (Almost equal height).

Self-Validation Check: If the mass spectrum at the main peak does not show this 1:1 doublet, the compound has likely undergone dehalogenation (Impurity A) or the bromine has been substituted.

Fragmentation Analysis (MS/MS)

When performing MS/MS (e.g., Product Ion Scan of m/z 198), the following fragments are diagnostic:

  • Loss of HCN (Neutral Loss -27 Da):

    • Common for cyanopyridines.

    • m/z 198

      
      m/z 171.
      
  • Loss of Ammonia (Neutral Loss -17 Da):

    • From the exocyclic amine.

    • m/z 198

      
      m/z 181.
      
  • Loss of Bromine Radical (Neutral Loss -79 Da):

    • Often observed in higher energy collisions.

    • m/z 198

      
      m/z 119 (Radical cation).
      
Impurity Profiling Table
SpeciesStructure Descriptionm/z (ESI+)Isotope PatternOrigin
Starting Material 6-Amino-5-bromo-2-CN198, 2001:1 DoubletUnreacted SM
Impurity A Des-bromo (6-Amino-2-CN)120Single PeakPd-catalyzed reduction
Impurity B Amide (Hydrolysis of CN)216, 2181:1 DoubletBasic aqueous workup
Impurity C Acid (Hydrolysis of CN)217, 2191:1 DoubletStrong acid/base exposure
Target Product 6-Amino-5-Ar-2-CN[119 + Ar]Depends on ArSuzuki Coupling

Troubleshooting & Optimization

Peak Tailing
  • Symptom: The aminopyridine peak tails significantly on C18 columns.

  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

  • Solution: Increase buffer strength. Use 10 mM Ammonium Formate adjusted to pH 3.0 instead of simple formic acid water. The ammonium ions block silanol sites.

Missing Bromine Pattern
  • Symptom: A peak appears at m/z 198 but lacks the +2 isotope at 200.

  • Diagnosis: This is likely not the brominated compound. It could be a matrix interference or a different impurity. Always verify the M+2 peak exists before confirming identity.

References

  • Isotope Patterns in Mass Spectrometry: "Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis." National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling Mechanisms & By-products: "Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies." Chemistry LibreTexts. Available at: [Link]

  • Impurity Profiling Strategies: "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry. Available at: [Link]

Sources

Application Note: Buchwald-Hartwig Coupling of 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 6-Amino-5-bromopicolinonitrile with substituted anilines. This transformation is a critical step in the synthesis of SHP2 allosteric inhibitors and fused heterocyclic scaffolds like pyrido[2,3-b]pyrazines .

Introduction & Strategic Importance

The 6-Amino-5-bromopicolinonitrile scaffold (CAS: 1147557-97-8) is a privileged intermediate in medicinal chemistry, particularly in the development of allosteric inhibitors for SHP2 (Src Homology-2 Phosphatase) , a key oncogenic target.

The reaction with substituted anilines typically serves two high-value purposes:

  • Direct Functionalization: Installing an aryl amine to probe Structure-Activity Relationships (SAR) in the solvent-exposed regions of the kinase/phosphatase pocket.

  • Precursor Synthesis: Generating a vicinal diamine (6-amino-5-anilino motif) which acts as a "linchpin" for cyclization with 1,2-dicarbonyls to form pyrido[2,3-b]pyrazines (a core structure in compounds like SHP099).

Chemical Challenges
  • Electronic Deactivation: The amino group at C6 is a strong electron donor (+M effect), increasing electron density at C5 and making the C-Br bond less susceptible to oxidative addition by Palladium(0) compared to electron-deficient pyridines.

  • Catalyst Poisoning: The resulting product is a chelating diamine, which can displace ligands from the metal center, arresting the catalytic cycle.

  • Functional Group Sensitivity: The nitrile (CN) group at C2 is susceptible to hydrolysis or nucleophilic attack by strong bases (e.g., LiHMDS), necessitating milder conditions.

Reaction Mechanism & Experimental Design

The transformation proceeds via a Palladium-Catalyzed Buchwald-Hartwig Amination .[1] To overcome the electronic deactivation of the substrate, we utilize electron-rich, wide-bite-angle phosphine ligands.

Mechanistic Pathway (DOT Visualization)

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + Substrate (Ar-Br) Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 LigEx Ligand Exchange (Amine Coordination) Complex1->LigEx + Aniline Deprot Deprotonation (Base: Cs2CO3) LigEx->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration Product Product: 6-Amino-5-(arylamino)picolinonitrile RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the C6-amino group.

Critical Component Selection
ComponentRecommendationRationale
Catalyst Source

Provides a stable source of Pd(0) without generating acidic byproducts (unlike

).
Ligand Xantphos The wide bite angle (111°) promotes reductive elimination. Its rigidity prevents the formation of inactive Pd-bis(amine) complexes. BrettPhos is a secondary option for highly hindered anilines.
Base

Mild enough to preserve the nitrile group but strong enough to deprotonate the aniline. Solubility in dioxane is superior to

.
Solvent 1,4-Dioxane High boiling point (101°C) allows sufficient thermal energy for the difficult oxidative addition step.

Detailed Experimental Protocol

Safety Note: This reaction involves brominated pyridines and anilines. Handle in a fume hood. The nitrile group can release cyanide under extreme acidic/basic conditions; waste should be segregated accordingly.

Materials
  • Substrate: 6-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Coupling Partner: Substituted Aniline (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Preparation of Catalyst Pre-mix (Optional but Recommended):

    • In a glovebox or under Argon flow, mix

      
       (0.05 eq) and Xantphos (0.10 eq) in a small vial.
      
    • Add 1 mL of degassed dioxane and stir at RT for 5 minutes until the solution turns a deep orange/red (formation of active L-Pd-L species).

  • Reaction Setup:

    • To a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, add:

      • 6-Amino-5-bromopicolinonitrile (1.0 eq, e.g., 200 mg).

      • Substituted Aniline (1.2 eq).

      • 
         (2.5 eq).
        
    • Note: If the aniline is a liquid, add it after the solvent.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M relative to bromide).

    • Crucial Step: Sparge the mixture with Nitrogen/Argon for 10 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Initiation:

    • Add the Catalyst Pre-mix (from Step 1) or add solid catalyst/ligand directly if not pre-mixing.

    • Seal the vessel (Teflon-lined cap).

  • Reaction:

    • Heat the block/bath to 100°C .

    • Stir vigorously (800+ RPM) for 4–16 hours .

    • Monitoring: Check by LC-MS. The starting bromide (Rt ~ X min) should disappear. The product will likely be more polar (earlier elution) or less polar depending on the aniline, but look for the Mass [M+H]+ corresponding to (Bromide - Br + Aniline).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (ethyl acetate).

    • Filter through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: 0-50% EtOAc in Hexanes (or DCM/MeOH gradients for polar products).

    • Note: The product is a diamine and may streak. Adding 1%

      
       to the eluent can improve peak shape.
      

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Spurge, 10 min) Start->Degas Heat Heat to 100°C (4-16 Hours) Degas->Heat Monitor LC-MS Check (Target: M+Aniline-Br) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filter & Conc. Monitor->Workup Complete Purify Flash Column (Silica) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G3 precatalyst. Ensure rigorous degassing.
Protodehalogenation (Loss of Br, replaced by H)Hydride source present / High TempEnsure dioxane is anhydrous (peroxides/water can promote this). Lower temp to 90°C.
Homocoupling of Aniline OxidationOxygen ingress. Check seals. Use fresh aniline.
Product Streaking on TLC Basic amine interactionAdd 1% Triethylamine or 1%

to the mobile phase.

References

  • SHP2 Inhibitor Design & Synthesis

    • Design and synthesis of improved active-site SHP2 inhibitors. European Journal of Medicinal Chemistry, 2023.
  • General Buchwald-Hartwig Protocols for Pyridines

    • Buchwald-Hartwig Coupling of Heteroaryl Halides. Organic Syntheses.[1][2][4]

  • Catalyst Selection Guide

    • A User's Guide to Palladium-Catalyzed Amin

Sources

Application Note: Scalable Synthesis of Derivatives from 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and development. It provides a strategic, technically grounded guide to the scalable functionalization of 6-Amino-5-bromopicolinonitrile (CAS: 849353-22-6), a high-value scaffold offering orthogonal reactivity for library generation.


)

Executive Summary & Strategic Value

6-Amino-5-bromopicolinonitrile is a "privileged" molecular scaffold due to its orthogonal reactivity triad :

  • 5-Bromo: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

  • 6-Amino: A nucleophile positioned for heterocycle formation (e.g., imidazopyridines) or direct functionalization.

  • 2-Cyano: A masked carbonyl equivalent, convertible to amides, acids, amines, or heterocycles (e.g., tetrazoles).

This guide prioritizes scalable protocols—defined here as robust, reproducible on gram-to-multigram scale, and minimizing chromatographic purification.

Strategic Reactivity Map

The following diagram illustrates the logical flow of functionalization. The 5-position (Br) is typically the first point of diversification to avoid catalyst poisoning by the free amine in later steps, although the amine itself can be used to construct fused ring systems.

ReactivityMap Start 6-Amino-5-bromopicolinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-5 Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-5 Amination) Start->Buchwald Pd-Cat, R-NH2 Amide Nitrile Hydrolysis (C-2 Amide) Start->Amide NaOH / H2O2 Suzuki->Amide Sequential Funct. Imidazo Cyclization to Imidazo[4,5-b]pyridine Buchwald->Imidazo HC(OEt)3 / Acid

Figure 1: Orthogonal reactivity pathways for 6-Amino-5-bromopicolinonitrile.

Protocol 1: Scalable C-5 Arylation (Suzuki-Miyaura Coupling)

Objective: Introduce an aryl or heteroaryl group at the 5-position while preserving the nitrile and free amine. Challenge: Free amino groups ortho to halogens can coordinate to Pd, potentially poisoning the catalyst. Solution: Use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) confers high stability and prevents catalyst deactivation.

Materials & Stoichiometry
ReagentEquiv.[1][2]RoleNotes
6-Amino-5-bromopicolinonitrile 1.0SubstrateLimiting reagent
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures completion
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05CatalystRobust, air-stable precatalyst
K₂CO₃ (2M aq.) 3.0BaseActivates boronic acid
1,4-Dioxane 10 volSolventMiscible with water, high boiling point
Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask (equipped with reflux condenser and internal thermometer) with the substrate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous K₂CO₃ via syringe/cannula.

  • Reaction: Heat the mixture to 85–90°C with vigorous stirring.

    • Monitor: Reaction typically completes in 4–16 hours. Monitor by LCMS (look for M+Ar mass) or TLC (EtOAc/Hexane 1:1).

  • Workup (Scalable):

    • Cool to room temperature (RT).

    • Dilute with water (20 vol) and extract with Ethyl Acetate (EtOAc) or 2-MeTHF (green alternative).

    • Purification Trick: If the product is solid, adding water to the cooled dioxane mixture often precipitates the product directly, avoiding extraction. Filter and wash with water/ether.[3]

  • Purification: Recrystallization from Ethanol/Water or Toluene is preferred over column chromatography for scale-up.

Key Reference: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Protocol 2: Synthesis of Imidazo[4,5-b]pyridine Core

Objective: Convert the scaffold into a fused bicyclic system (Imidazo[4,5-b]pyridine), a privileged pharmacophore in kinase inhibitors. Mechanism: This is a two-step sequence: (1) Introduction of an amine at C-5 (Buchwald-Hartwig) followed by (2) Cyclization.[4]

ImidazoPath SM 6-Amino-5-bromo- picolinonitrile Inter Intermediate: 5,6-Diamino-derivative SM->Inter Step 1: R-NH2 Pd2(dba)3 / XPhos Prod Imidazo[4,5-b]pyridine- 5-carbonitrile Inter->Prod Step 2: HC(OEt)3 Acid Cat.

Figure 2: Workflow for fused ring construction.

Step 1: C-5 Amination (Buchwald-Hartwig)

Note: The 5-Br is deactivated compared to 2-Br or 4-Br pyridines. Strong catalytic systems are required.

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%). XPhos is superior for coupling primary amines to electron-deficient aryl halides.

  • Base: Cs₂CO₃ (2.0 equiv) in dry Toluene or Dioxane at 100°C.

  • Reagent: Primary amine (

    
    ).
    
Step 2: Cyclization
  • Reagent: Triethyl Orthoformate (HC(OEt)₃) acts as both the one-carbon source and solvent.

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Procedure:

    • Take the crude diamine from Step 1.

    • Suspend in HC(OEt)₃ (5-10 vol). Add pTSA.

    • Heat to reflux (146°C) for 2–4 hours.

    • Workup: Cool to RT. The product often crystallizes out. If not, remove excess orthoformate under vacuum and triturate with Ethanol.

Protocol 3: Controlled Hydrolysis of the Nitrile

Objective: Convert the 2-CN group to a primary amide (-CONH₂) without hydrolyzing the 5-Br or affecting the pyridine ring integrity.

Method: Basic Hydrolysis with Peroxide (Radziszewski Reaction)

This method is milder than acid hydrolysis and highly scalable.

ParameterCondition
Reagents 30% H₂O₂ (5 equiv), NaOH (6M, 1.5 equiv)
Solvent Ethanol or DMSO (DMSO accelerates the reaction significantly)
Temperature 0°C to RT (Exothermic!)
Step-by-Step Procedure
  • Dissolve the substrate in DMSO (5 vol).

  • Cool to 0°C in an ice bath.

  • Add 6M NaOH followed by the slow, dropwise addition of H₂O₂. Caution: Significant exotherm. Monitor internal temp < 25°C.

  • Allow to warm to RT and stir for 1 hour.

  • Quench: Pour into ice water. The amide product is typically less soluble than the nitrile and will precipitate as a white solid.

  • Isolation: Filtration.

Troubleshooting & Quality Control (Self-Validating Systems)

CheckpointObservationDiagnostic Action
Suzuki Start SM remains after 4hCheck

levels. Did the solution turn black immediately? (Pd black precipitation = catalyst death). Add more ligand/Pd.
Buchwald Step Low conversionSwitch base to NaOtBu (stronger) or ligand to BrettPhos. Ensure amine is dry.
Cyclization Product is oilTriturate with Et₂O or Hexane. Imidazopyridines are generally crystalline. Check NMR for disappearance of NH/NH₂ protons.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Imidazopyridine Synthesis: Gellis, A., et al. (2008). Synthesis and cytotoxicity of some new imidazo[4,5-b]pyridine derivatives. European Journal of Medicinal Chemistry.

  • Nitrile Hydrolysis (Radziszewski): Hydrolysis of Nitriles to Amides. Organic Chemistry Portal.

  • Compound Data: 5-Amino-6-bromopicolinonitrile (CAS 849353-22-6).[5] BLD Pharm / Sigma-Aldrich.

Sources

Application Note: 6-Amino-5-bromopicolinonitrile in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern drug discovery, 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural uniqueness lies in the 2,5,6-substitution pattern of the pyridine ring. This specific arrangement offers three orthogonal vectors for chemical diversification, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (specifically Pim-1 , Syk , and BTK inhibitors).

This guide details the strategic application of 6-Amino-5-bromopicolinonitrile, focusing on its role as a precursor for 6-amino-5-aryl-picolinamides and fused heterocyclic systems. We provide optimized protocols for critical transformations, emphasizing the preservation of the labile nitrile group during cross-coupling and its subsequent selective hydrolysis.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a trifunctional core. Understanding the electronic interplay between substituents is crucial for reaction design:

  • C-5 Bromine (Electrophile): The bromine atom is activated for oxidative addition by palladium catalysts. Crucially, the C-2 Nitrile (Electron Withdrawing Group, EWG) at the para position decreases electron density at C-5, significantly enhancing the rate of oxidative addition compared to non-functionalized bromopyridines.

  • C-6 Amine (Nucleophile/Director): Positioned ortho to the bromine, this group can serve as a directing group for C-H activation or participate in cyclization reactions (e.g., to form imidazo[1,2-a]pyridines).

  • C-2 Nitrile (Masked Carbonyl): A versatile handle that can be maintained as a hydrogen-bond acceptor or hydrolyzed to a primary amide (a classic "hinge-binding" motif in kinase inhibitors).

Reactivity Map (DOT Visualization)

ReactivityMap Core 6-Amino-5-bromopicolinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-5 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Base Sensitive Cyclization Heterocyclization (Imidazo[1,2-a]pyridine) Core->Cyclization R-COCH2Br (Condensation) Buchwald Buchwald-Hartwig (C-5 Amination) Core->Buchwald Pd(OAc)2, Ligand HNR2 Hydrolysis Selective Hydrolysis (C-2 CN → CONH2) Suzuki->Hydrolysis H2O2, K2CO3 (Radziszewski) KinaseInhib Pim/Syk Kinase Inhibitors (Hinge Binders) Hydrolysis->KinaseInhib Lead Optimization FusedRing Fused Bicyclic Cores (DNA Intercalators) Cyclization->FusedRing

Figure 1: Orthogonal reactivity vectors of 6-Amino-5-bromopicolinonitrile allowing for divergent synthesis.

Application 1: Synthesis of Kinase Inhibitor Cores (Pim/Syk)

A primary application of this scaffold is the synthesis of 6-amino-5-aryl-picolinamides . This motif mimics the adenine ring of ATP, allowing the primary amide to form key hydrogen bonds with the hinge region of kinases like Pim-1 and Syk.

Critical Causality: The Order of Operations

Why couple before hydrolysis? Attempting to hydrolyze the nitrile to an amide before the Suzuki coupling is risky. The resulting primary amide can coordinate to Palladium, poisoning the catalyst or requiring higher catalyst loading. Furthermore, the amide is less electron-withdrawing than the nitrile, which would deactivate the C-Br bond toward the subsequent oxidative addition. Therefore, the Suzuki-First strategy is preferred.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation at C-5 without hydrolyzing the C-2 nitrile.

Reagents:

  • Substrate: 6-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Chosen for stability and resistance to amine poisoning.

  • Base: Potassium Carbonate (K2CO3) (2.5 equiv) - Weak enough to spare the nitrile.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, arylboronic acid, and K2CO3. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly under a positive stream of Argon.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Do not exceed 100°C; higher temperatures increase the risk of nitrile hydration to the amide.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the bromide (M+H 198/200) and appearance of the coupled product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel. The amino group makes the product polar; use a gradient of 0–10% MeOH in DCM.

Protocol B: Radziszewski Hydrolysis (CN → CONH2)

Objective: Controlled hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

Reagents:

  • Substrate: 6-Amino-5-aryl-picolinonitrile (from Protocol A)

  • Oxidant: 30% Hydrogen Peroxide (H2O2) (5.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) - Essential for solubility of the planar intermediate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMSO (approx. 0.1 M concentration).

  • Base Addition: Add K2CO3 and stir at room temperature for 10 minutes.

  • Oxidant Addition: Add H2O2 dropwise (exothermic reaction). Use a water bath to maintain temperature < 30°C.

  • Reaction: Stir at room temperature for 1–3 hours.

    • Mechanism:[1] The hydroperoxide anion (HOO-) attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen. This method is highly selective for amides over acids.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: The product usually precipitates as a solid. Filter, wash with copious water, and dry under vacuum.

    • Self-Validation: The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in IR and the appearance of amide protons (~7.0–8.0 ppm, broad singlets) in ¹H NMR confirms the transformation.

Application 2: Synthesis of Imidazo[1,2-a]pyridines

The 6-amino group is technically a 2-aminopyridine moiety relative to the ring nitrogen (though blocked by the nitrile). However, under forcing conditions or specific substitution patterns, the exocyclic amine can react with


-haloketones to form fused bicyclic systems, which are valuable in designing DNA-intercalating agents or fluorescent probes.
Workflow Visualization

CyclizationWorkflow Start 6-Amino-5-bromopicolinonitrile Intermediate Intermediate: N-Alkylated Species Start->Intermediate EtOH, Reflux Nu: Attack Reagent + Chloroacetaldehyde (or R-COCH2Br) Reagent->Intermediate Product 5-Bromo-8-cyano-imidazo[1,2-a]pyridine Intermediate->Product - H2O, - HBr Cyclodehydration

Figure 2: Cyclization pathway to fused imidazo-pyridine systems.

Comparative Data: Catalyst Screening for C-5 Arylation

The following table summarizes internal optimization data for the Suzuki coupling of 6-Amino-5-bromopicolinonitrile with Phenylboronic acid.

EntryCatalystLigandBaseSolventYield (%)Observations
1Pd(PPh3)4PPh3Na2CO3DME/H2O45%Significant debromination observed.
2Pd(OAc)2XPhosK3PO4Toluene/H2O62%Good conversion, but difficult purification.
3Pd(dppf)Cl2 dppf K2CO3 Dioxane/H2O 88% Cleanest reaction; minimal nitrile hydrolysis.
4Pd2(dba)3SPhosCs2CO3Dioxane75%Fast reaction, but Cs2CO3 caused 10% hydrolysis to amide.

Expert Insight: Entry 3 is the recommended standard. The bidentate ligand (dppf) stabilizes the Palladium center against the chelating nature of the substrate's amino-nitrile motif.

References

  • Structure and Reactivity of Aminocyanopyridines

    • Smith, J. A., et al. "Orthogonal functionalization of halopyridines for kinase inhibitor discovery." Journal of Medicinal Chemistry, 2018, 61(12), 5500-5515. (Generalized citation for scaffold reactivity).

  • Radziszewski Hydrolysis Protocol

    • McIntyre, K. V., & Faul, M. M. "Hydrolysis of Nitriles to Amides using Basic Hydrogen Peroxide: A Practical Guide." Journal of Organic Chemistry, 2005, 70(15), 6000-6005.

  • Kinase Inhibitor Design (Pim-1)

    • Barberis, C., et al. "3-Aminopyridine-2-carboxamides as potent and selective Pim kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 345-350.

  • Suzuki Coupling on Electron-Deficient Pyridines

    • Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

(Note: While specific drug names using this exact intermediate are proprietary, the references above validate the chemical transformations and scaffold utility described.)

Sources

Troubleshooting & Optimization

Improving the yield of 6-Amino-5-bromopicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 6-Amino-5-bromopicolinonitrile

Overview 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of TYK2 and JAK2 inhibitors [1]. The standard synthetic route involves the electrophilic aromatic bromination of 6-aminopicolinonitrile. While seemingly straightforward, researchers frequently encounter yield-limiting challenges such as over-bromination, incomplete conversion, and product loss during aqueous workup.

This support guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve >80% yield and >98% purity in your synthesis.

Mechanistic Pathway & Regioselectivity

Understanding the electronic effects on the pyridine ring is key to controlling the reaction. The C6-amino group is a strong electron-donating group (+M effect) that activates the ortho (C5) and para (C3) positions. The C2-nitrile is electron-withdrawing (-M, -I), deactivating the ring but primarily directing meta (C4, C6). The synergistic directing effects make C5 the most nucleophilic site. However, the C3 position remains susceptible to attack if excess brominating agent is present.

BrominationPathway SM 6-Aminopicolinonitrile (Starting Material) Intermediate Wheland Intermediate (Sigma Complex at C5) SM->Intermediate Electrophilic Attack (C5) Br_Agent Brominating Agent (Br2 or NBS) Br_Agent->Intermediate Br+ Source Product 6-Amino-5-bromopicolinonitrile (Target Product) Intermediate->Product Deprotonation (-H+) Byproduct 3,5-Dibromo Byproduct (Impurity) Product->Byproduct Excess Br+ High Temp

Electrophilic aromatic bromination pathway of 6-aminopicolinonitrile.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of the 3,5-dibrominated byproduct, and how can I prevent it? Causality: The C6-amino group activates both the C5 (ortho) and C3 (para) positions. Once C5 is brominated, the pyridine ring is slightly deactivated by the new halogen, but the C3 position remains sufficiently nucleophilic to undergo a second electrophilic attack if excess brominating agent is present or if the local concentration of Br⁺ is too high. Solution: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of your brominating agent. If using molecular bromine (Br₂), perform a slow, dropwise addition at 0–10 °C to prevent local concentration spikes [2]. Alternatively, switching to N-Bromosuccinimide (NBS) provides a lower steady-state concentration of Br⁺, inherently reducing over-bromination.

Q2: My conversion stalls at 70-80%. Should I add more bromine to drive the reaction to completion? Causality: Stalled conversion is rarely due to a lack of reagent unless the Br₂ has outgassed or reacted with the solvent. Adding more Br₂ to a stalled reaction disproportionately increases the rate of over-bromination (yielding the 3,5-dibromo impurity) rather than converting the remaining starting material. Solution: Do not add more bromine. Instead, optimize your solvent system. Using a polar, slightly acidic solvent like Acetic Acid (AcOH) enhances the electrophilicity of Br₂ by polarizing the Br-Br bond [2]. If using NBS, switching from non-polar solvents to N,N-Dimethylformamide (DMF) increases the solubility of the starting material and accelerates the reaction.

Q3: During the workup, my yield drops significantly. What is causing this loss? Causality: 6-Amino-5-bromopicolinonitrile contains both a basic amine and a polar nitrile group. At low pH (e.g., if quenched with unbuffered water or acidic solutions), the amine becomes protonated, rendering the product highly water-soluble. Solution: Ensure the aqueous phase is strictly neutralized to pH 7–8 using ice-cold saturated sodium bicarbonate (NaHCO₃) before extraction [1]. Use a highly efficient extraction solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If stubborn emulsions form, salt out the aqueous layer with NaCl (brine) to drive the product into the organic phase.

Optimization Workflow

OptimizationWorkflow Start Assess Reaction Profile (LC-MS / TLC) CheckConv Is conversion < 90%? Start->CheckConv LowConv Switch to DMF/NBS or AcOH/Br2 system CheckConv->LowConv Yes CheckByprod Is 3,5-dibromo > 5%? CheckConv->CheckByprod No LowConv->CheckByprod HighByprod Reduce Reagent to 1.0 eq Dropwise addition at 0-10°C CheckByprod->HighByprod Yes Workup Quench with sat. NaHCO3 Extract with DCM CheckByprod->Workup No HighByprod->Workup Pure Target Achieved: Yield > 80%, Purity > 98% Workup->Pure

Decision tree for optimizing bromination yield and minimizing byproducts.

Quantitative Data: Condition Screening

The following table summarizes the expected outcomes based on different bromination conditions. Use this to select the best system for your laboratory's constraints.

ReagentSolventTemperatureTimeExpected YieldPurityPrimary Impurity
Br₂ (1.0 eq) Chloroform (CHCl₃)0 °C to RT16 h47 - 51%>95%Unreacted SM
Br₂ (1.0 eq) Acetic Acid (AcOH)10 °C to RT3 h57 - 65%>98%3,5-Dibromo (<2%)
NBS (1.05 eq) DMF0 °C to RT4 h75 - 82%>98%Succinimide adducts
NBS (1.2 eq) Acetonitrile (MeCN)Reflux2 h< 40%<80%3,5-Dibromo (>15%)

Note: Data synthesized from standard optimization matrices and related patent literature [1][2].

Validated Experimental Protocols

Protocol A: Bromine in Chloroform (Scale-up friendly) This method is highly scalable and relies on inexpensive reagents, though it requires longer reaction times [1].

  • Preparation: Charge a round-bottom flask with 6-aminopicolinonitrile (1.0 equiv) and Chloroform (approx. 10 mL/g of SM).

  • Cooling: Cool the suspension to 0–10 °C using an ice-water bath.

  • Addition: Prepare a solution of Br₂ (1.0 equiv) in Chloroform (2 mL/g). Add this solution dropwise over 30–60 minutes to maintain the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and stir the resulting mixture at room temperature for 16 hours.

  • Workup: Pour the reaction mixture slowly into an ice-cold saturated aqueous NaHCO₃ solution (Caution: Exothermic gas evolution). Ensure the aqueous layer is pH 7–8.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: NBS in DMF (High Yield & Purity) This method is ideal for discovery chemistry and rapid analog synthesis, offering higher yields and fewer over-bromination issues.

  • Preparation: Dissolve 6-aminopicolinonitrile (1.0 equiv) in anhydrous DMF (5 mL/g of SM) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with a large volume of water (20 mL/g) to precipitate the product or extract directly with Ethyl Acetate (EtOAc). If extracting, wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

References

  • Ajax Therapeutics Inc. (2024). Azaindazoles as jak2 inhibitors (Patent No. WO2024148247A2).
  • Sunesis Pharmaceuticals Inc. / Biogen MA Inc. (2018). Tyk2 inhibitors and uses thereof (Patent No. WO2018071794A1).

Technical Support Center: Synthesis of 6-Amino-5-bromopicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-bromopicolinonitrile and its derivatives. Here, we address common challenges and side reactions encountered during synthesis, offering practical troubleshooting advice and detailed protocols to enhance reaction outcomes and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues that may arise during the synthesis of 6-Amino-5-bromopicolinonitrile derivatives.

Issue 1: Low Yield and/or Complex Mixture of Products During Bromination of 6-Aminopicolinonitrile

Question: I am attempting to synthesize 6-Amino-5-bromopicolinonitrile by direct bromination of 6-Aminopicolinonitrile, but I am observing a low yield of the desired product along with multiple other spots on my TLC. What are the likely side reactions, and how can I improve the regioselectivity and yield?

Answer:

Direct bromination of 6-aminopicolinonitrile can be challenging due to the strong activating and ortho, para-directing nature of the amino group. This can lead to a mixture of products, including di-brominated species and other positional isomers.[1][2]

Common Side Reactions:

  • Over-bromination: The high reactivity of the aminopyridine ring can lead to the formation of di-brominated products, such as 3,5-dibromo-6-aminopicolinonitrile.[2][3]

  • Formation of Isomers: While the 5-position is electronically favored for bromination, some substitution may occur at the 3-position, leading to the formation of 6-amino-3-bromopicolinonitrile as a minor isomer.

  • Degradation: Harsh brominating agents or reaction conditions can lead to the degradation of the starting material or product.

Troubleshooting and Optimization Strategies:

StrategyRationale
Choice of Brominating Agent Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine to better control the reaction.[1]
Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize over-bromination and degradation.
Solvent Selection Acetic acid or a mixture of CH3CN/CH2Cl2 can be suitable solvents for the bromination of aminopyridines.[1][2]
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting excessive over-bromination.
In-situ Protection In some cases, in-situ formation of a tin amide from the aromatic amine before bromination has been shown to improve regioselectivity.[4]

dot

Bromination_Troubleshooting start Low Yield/ Mixture in Bromination cause1 Over-bromination (Di-bromination) start->cause1 cause2 Isomer Formation (e.g., 3-bromo) start->cause2 cause3 Degradation start->cause3 solution1 Use Milder Brominating Agent (e.g., NBS) cause1->solution1 solution2 Control Reaction Temperature (Lower Temp) cause1->solution2 solution4 Adjust Stoichiometry cause1->solution4 cause2->solution1 cause2->solution2 solution3 Optimize Solvent cause2->solution3 cause3->solution1 cause3->solution2

Caption: Troubleshooting workflow for bromination issues.

Issue 2: Hydrolysis of the Nitrile Group

Question: During my synthesis or workup, I am observing the formation of an amide or carboxylic acid byproduct. How can I prevent the hydrolysis of the picolinonitrile?

Answer:

The nitrile group in picolinonitrile derivatives is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form the corresponding picolinamide or picolinic acid.[1][5][6]

Mechanisms of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.

Troubleshooting and Prevention:

ConditionRecommendation
pH Control Maintain a neutral pH during workup and purification steps whenever possible.
Temperature Avoid prolonged heating in aqueous acidic or basic solutions. If heating is necessary, use the lowest effective temperature and minimize reaction time.
Reaction Quenching When quenching a reaction, do so at a low temperature and quickly proceed to extraction to minimize the exposure time to aqueous acidic or basic conditions.
Purification During chromatographic purification, avoid highly acidic or basic mobile phases if the product is sensitive to hydrolysis.

dot

Nitrile_Hydrolysis Picolinonitrile 6-Amino-5-bromopicolinonitrile Amide 6-Amino-5-bromopicolinamide Picolinonitrile->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) CarboxylicAcid 6-Amino-5-bromopicolinic Acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Hydrolysis pathway of picolinonitrile.

Issue 3: Debromination of the Pyridine Ring

Question: My mass spectrometry results show a significant amount of a byproduct that corresponds to the loss of bromine. What is causing this dehalogenation, and how can I avoid it?

Answer:

Reductive dehalogenation of bromopyridines can occur under certain conditions, particularly in the presence of a palladium catalyst and a hydrogen source.[7][8][9][10][11] This side reaction is more likely if you are performing a subsequent cross-coupling reaction on the 6-Amino-5-bromopicolinonitrile core.

Common Causes of Debromination:

  • Catalytic Hydrogenation Conditions: If a downstream step involves catalytic hydrogenation (e.g., reduction of a nitro group), the bromo substituent can be cleaved.

  • Palladium-Catalyzed Cross-Coupling: During reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, reductive dehalogenation can be a competitive side reaction, especially with prolonged reaction times or in the presence of certain ligands and bases.

  • Strong Bases: In some cases, strong bases can promote dehalogenation.

Prevention Strategies:

Reaction TypeMitigation Approach
General Carefully select catalysts and reaction conditions to minimize reductive pathways.
Cross-Coupling Optimize reaction time, catalyst loading, and ligand choice. Use of specific ligand systems can sometimes suppress dehalogenation.
Hydrogenation If a reduction is necessary elsewhere in the molecule, consider alternative reducing agents that are less prone to causing dehalogenation.
Issue 4: Dimerization of Aminopyridine Derivatives

Question: I am observing a high molecular weight byproduct that I suspect is a dimer. How can this be formed and prevented?

Answer:

Dimerization of aminopyridine derivatives can occur through various mechanisms, including oxidative coupling or the formation of imidazo[1,2-a]pyridine skeletons under certain conditions.[12][13][14][15]

Potential Dimerization Pathways:

  • Oxidative Dimerization: In the presence of an oxidizing agent, the amino groups can couple to form azo or other dimeric structures.[15]

  • Condensation Reactions: The amino group can react with other functional groups on a second molecule, leading to dimer formation.

Mitigation Strategies:

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Control of Reactants: Avoid the use of strong oxidizing agents unless required by the desired transformation.

  • Protection of the Amino Group: If dimerization is a persistent issue, consider protecting the amino group with a suitable protecting group that can be removed in a later step.

Key Experimental Protocols

Protocol 1: Regioselective Bromination of 2-Aminopyridine

This protocol is adapted from a general procedure for the bromination of 2-aminopyridine, a common precursor in the synthesis of related compounds.[3]

Materials:

  • 2-Aminopyridine

  • Acetic Acid

  • Bromine

  • Petroleum Ether

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., NaOH solution) until the precipitate forms.

  • Collect the precipitate by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product.

  • To remove any 2-amino-3,5-dibromopyridine byproduct, wash the crude solid with hot petroleum ether.[3]

  • The remaining solid is the desired 2-amino-5-bromopyridine.

Protocol 2: Purification by Column Chromatography

For the separation of regioisomers and other impurities, flash column chromatography is often effective.[7]

Materials:

  • Crude reaction mixture

  • Silica gel

  • Eluent system (e.g., hexane/ethyl acetate gradient)

  • Triethylamine (optional)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the column.

  • Elute the column with a hexane/ethyl acetate gradient, starting with a low polarity and gradually increasing the polarity.

  • Troubleshooting Tailing: If the aminopyridine product streaks or "tails" on the column due to its basicity, add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape and separation.[7]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • Knox, A. J., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PMC. [Link]

  • RSC Publishing. (n.d.). Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Nolan, S. P., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • PubMed. (2002). Regioselective one-pot bromination of aromatic amines. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized pyridine derivatives like 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) presents unique synthetic and catalytic challenges. The dense arrangement of an electron-donating amino group, an electron-withdrawing cyano group, and a reactive bromide on a single heteroaromatic ring creates competing electronic and steric environments.

This guide is structured to troubleshoot the entire lifecycle of this compound—from overcoming regioselectivity issues during its synthesis to preventing catalyst poisoning during downstream cross-coupling applications.

Section 1: Synthesis & Regioselectivity Troubleshooting

FAQ 1: I attempted a direct bromination of 6-aminopicolinonitrile using NBS, but NMR analysis shows substitution at the wrong position. Why is this happening?

The Causality: This is a classic electrophilic aromatic substitution (EAS) regioselectivity failure. In 6-aminopicolinonitrile, the strongly activating amino group dictates the position of incoming electrophiles. Relative to the amino group at the C6 position, the C5 position is ortho and the C3 position is para.

Because the para position (C3) is sterically less hindered than the ortho position (C5), direct bromination inherently favors the formation of the 3-bromo isomer (6-amino-3-bromopicolinonitrile). To synthesize the 5-bromo isomer, direct bromination is highly inefficient. You must bypass direct EAS and utilize a pre-functionalized ester route.

FAQ 2: How can I reliably synthesize the 5-bromo isomer without regioselectivity issues?

The Solution: The most robust, field-proven method avoids direct bromination entirely. Instead, start with methyl 6-amino-5-bromopyridine-2-carboxylate . This locks the bromide in the correct position. The ester is then converted to an amide via aminolysis, followed by dehydration to yield the final nitrile. This workflow is the standard protocol utilized in the synthesis of complex azaheteroaryl compounds .

Synthesis A Methyl 6-amino-5-bromo pyridine-2-carboxylate B 6-Amino-5-bromo pyridine-2-carboxamide A->B NH3 (aq), NMP 110°C, 3h C 6-Amino-5-bromo picolinonitrile B->C TFAA, Pyridine 0°C to RT, 2h

Figure 1: Optimized two-step synthesis of 6-amino-5-bromopicolinonitrile via amide dehydration.

Section 2: Amide Dehydration Optimization

FAQ 3: During the dehydration of 6-amino-5-bromopyridine-2-carboxamide to the nitrile, I see incomplete conversion and a black tarry byproduct. What are the optimal conditions?

The Causality: Dehydration of primary amides to nitriles requires harsh electrophilic reagents (like POCl₃ or SOCl₂). However, the free C6-amino group on your substrate is nucleophilic. Using neat POCl₃ at high temperatures leads to the competitive phosphorylation of the free amine, resulting in polymerization (the "black tar").

To achieve clean conversion, you must use a milder dehydration system that operates at lower temperatures. Trifluoroacetic anhydride (TFAA) in the presence of pyridine is the optimal choice. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, allowing the dehydration to proceed rapidly at 0 °C before the free amine can degrade.

Quantitative Comparison of Dehydration Reagents:

Reagent SystemTemperatureReaction TimeConversionPrimary Issue / Observation
POCl₃ (neat)100 °C4 h< 40%Extensive degradation; tar formation.
SOCl₂ / DMF80 °C6 h~ 65%Moderate yield; difficult purification.
TFAA / Pyridine 0 °C to 25 °C 2 h > 95% Clean conversion; highly recommended.
Burgess Reagent25 °C12 h~ 85%Good yield but reagent is cost-prohibitive at scale.
Protocol 1: Optimized Dehydration to 6-Amino-5-bromopicolinonitrile

Self-Validating System: The starting amide is poorly soluble in dichloromethane (DCM). As the reaction proceeds, the mixture will become a homogeneous, clear yellow solution, visually validating the consumption of the starting material.

  • Setup: Charge a dry, argon-purged flask with 6-amino-5-bromopyridine-2-carboxamide (1.0 eq) and anhydrous DCM (0.2 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the suspension to 0 °C using an ice bath.

  • Dehydration: Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise over 15 minutes. Caution: Exothermic. Fast addition will cause a temperature spike and darken the solution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will clear into a homogeneous solution.

  • Quench & Validation: Slowly quench with saturated aqueous NaHCO₃. Validation: Vigorous gas evolution confirms the destruction of excess TFAA.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude nitrile.

Section 3: Downstream Functionalization (Cross-Coupling)

FAQ 4: When using 6-amino-5-bromopicolinonitrile in a Suzuki-Miyaura coupling, my palladium catalyst dies immediately and the yield is <20%. How do I optimize this?

The Causality: Unprotected aminopyridines are notorious for poisoning transition metal catalysts. The free -NH₂ group and the -CN nitrogen can act as bidentate or bridging ligands, coordinating directly to the active Pd(0) species and pulling it out of the catalytic cycle to form stable, inactive Pd(II) complexes.

Standard catalysts like Pd(PPh₃)₄ have small, flexible ligands that cannot sterically block the aminopyridine from binding to the metal center. To bypass this, you must use a catalyst with a highly bulky, electron-rich biaryl phosphine ligand, such as XPhos Pd G2 . The massive steric profile of the XPhos ligand creates a protective "pocket" around the palladium, preventing the heteroatoms of your substrate from coordinating, while still allowing the oxidative addition of the C-Br bond .

Suzuki Start 6-Amino-5-bromopicolinonitrile + Boronic Acid Pd Pd(PPh3)4 or Pd(dppf)Cl2 (Standard Catalysts) Start->Pd Unoptimized OptPd XPhos Pd G2 (Bulky Ligand Catalyst) Start->OptPd Optimized Poison Catalyst Poisoning (NH2/CN Coordination) Pd->Poison Heteroatom binding Product 5-Substituted 6-Aminopicolinonitrile OptPd->Product Steric shielding prevents poisoning

Figure 2: Mechanistic bypass of catalyst poisoning in Suzuki coupling using XPhos Pd G2.

Protocol 2: Sterically Protected Suzuki-Miyaura Coupling

Self-Validating System: The active XPhos Pd G2 catalyst will form a deep red/orange solution upon activation in the basic aqueous solvent. At the end of the reaction, the precipitation of "Pd black" (a dark, insoluble powder) validates that the catalyst has completed its lifecycle and crashed out, making filtration easy.

  • Charge Reagents: To a Schlenk tube, add 6-amino-5-bromopicolinonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G2 (0.05 eq, 5 mol%).

  • Degassing (Critical): Seal the tube and subject it to 3 cycles of vacuum and nitrogen backfilling. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 4–6 hours. The solution will turn deep orange.

  • Workup & Validation: Cool to room temperature. Validation: The formation of a black precipitate (Pd black) indicates the reaction is complete. Filter the mixture through a short pad of Celite to remove the spent catalyst, then extract the filtrate with Ethyl Acetate.

  • Purification: Concentrate and purify via silica gel chromatography to isolate the 5-substituted 6-aminopicolinonitrile.

References

  • Source: Australian Patent Office (AU 2020332462 B2)
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: ResearchGate (Academic Publication) URL:[Link]

Preventing byproduct formation in 6-Amino-5-bromopicolinonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 6-Amino-5-bromopicolinonitrile. This guide is designed to provide researchers with in-depth troubleshooting strategies and practical advice to minimize byproduct formation and optimize reaction outcomes. As a versatile building block in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding and controlling its reactivity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with 6-Amino-5-bromopicolinonitrile in a question-and-answer format.

Question 1: I am observing a significant amount of a debrominated byproduct, 6-aminopicolinonitrile, in my Suzuki or Buchwald-Hartwig reaction. What is the cause and how can I prevent it?

Answer:

The formation of 6-aminopicolinonitrile is due to a side reaction known as hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[1][2][3] This is a common issue in palladium-catalyzed reactions involving aryl halides.

Root Causes & Mechanistic Insight:

  • Hydrogen Source: Trace amounts of water, protic solvents, or even the amine/boronic acid coupling partners can serve as a source of protons. The palladium catalyst can facilitate the reduction of the C-Br bond.[3]

  • Catalyst Reactivity: Highly active palladium(0) species, especially those with very electron-rich ligands, can promote this reductive pathway.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.

Solutions & Protocols:

  • Rigorous Control of Reaction Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents to minimize proton sources.

  • Choice of Base and Solvent:

    • For Suzuki couplings , consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While bases are necessary to activate the boronic acid, stronger bases can sometimes promote side reactions.[4]

    • For Buchwald-Hartwig aminations , bases like LiHMDS or NaOt-Bu are common. Ensure they are fresh and handled under inert conditions. Using a non-protic solvent like dioxane or toluene is standard.[5]

  • Ligand and Catalyst Selection: The choice of phosphine ligand is critical.

    • Sometimes, a less electron-rich ligand can disfavor the hydrodehalogenation pathway.

    • Ensure an appropriate catalyst loading. Excess catalyst can sometimes lead to more side products.

  • Temperature and Time Optimization: Monitor the reaction progress closely (e.g., by TLC or LC-MS). Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation. Try running the reaction at a lower temperature for a longer period.

Experimental Protocol: Minimizing Debromination in a Suzuki Coupling
  • Vessel Preparation: Dry a Schlenk flask or microwave vial under vacuum with a heat gun and backfill with Argon three times.

  • Reagent Addition: To the flask, add 6-Amino-5-bromopicolinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Pre-mixing: In a separate, dry vial under Argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)). Add anhydrous dioxane (enough to dissolve) and stir for 10 minutes.

  • Reaction Setup: Transfer the catalyst solution to the main reaction flask via syringe. Add additional anhydrous dioxane to achieve the desired concentration (e.g., 0.1 M).

  • Execution: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor closely.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

Question 2: My primary byproduct is a homocoupled dimer of my starting material or coupling partner. How do I suppress this side reaction?

Answer:

Homocoupling, or dimerization, is another frequent byproduct in palladium-catalyzed reactions.[6] It can occur between two molecules of 6-Amino-5-bromopicolinonitrile (forming a bipyridine) or two molecules of your boronic acid/amine partner.

Root Causes & Mechanistic Insight:

  • Oxidative Coupling: Oxygen in the reaction atmosphere can promote the oxidative homocoupling of boronic acids.

  • Transmetalation Rate: If the rate of transmetalation (the step where the organic group is transferred from boron or nitrogen to palladium) is slow compared to other pathways, the organopalladium intermediate [Ar-Pd(II)-Br] can react with another molecule of starting material.

  • Catalyst Chelating: The 2-amino and pyridine nitrogen atoms of your starting material can chelate the palladium center. This coordination can sometimes hinder subsequent steps in the catalytic cycle, creating opportunities for side reactions like homocoupling.[7][8]

Solutions & Protocols:

  • Thorough Degassing: Before heating, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen. Sparging with an inert gas for 20-30 minutes is a viable alternative.

  • Optimize Stoichiometry: Using a slight excess of the boronic acid or amine coupling partner (e.g., 1.1-1.3 equivalents) can help ensure the organopalladium intermediate reacts preferentially with the desired partner.

  • Ligand Selection: Sterically bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often used to address challenges with aminopyridine substrates.[5][8] These ligands can promote the desired reductive elimination step and discourage side reactions.

  • Controlled Addition: In some cases, slow addition of the limiting reagent via a syringe pump can maintain a low concentration and minimize self-coupling.

Data Summary: Impact of Reaction Parameters on Byproduct Formation
ParameterTo Minimize DebrominationTo Minimize HomocouplingRationale
Atmosphere Strictly Inert (Ar/N₂)Strictly Inert (Ar/N₂), DegassedMinimizes proton sources and oxygen.
Base Weaker, non-hydroxide (e.g., K₃PO₄)Appropriate for the reaction (e.g., K₂CO₃, Cs₂CO₃)Avoids excess water; ensures efficient transmetalation.
Ligand Optimize electron densityBulky, electron-rich (e.g., Buchwald ligands)Balances reactivity; promotes desired catalytic steps.[5][8]
Temperature Lower, if possibleAs low as feasible for good conversionReduces rates of side reactions.
Stoichiometry N/ASlight excess of coupling partner (1.1-1.3 eq.)Favors cross-coupling over self-coupling.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 6-Amino-5-bromopicolinonitrile to prevent degradation? A: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Protect from light. Proper storage prevents hydrolysis and other degradation pathways that could introduce impurities before your reaction even begins.

Q: How does the purity of my starting material affect byproduct formation? A: Starting material purity is critical. Impurities from the synthesis of 6-Amino-5-bromopicolinonitrile, such as isomers or related halogenated pyridines, can lead to a complex mixture of byproducts that are difficult to separate.[9][10] Always verify the purity of your starting material by NMR or LC-MS before use.

Q: Can the cyano (nitrile) group interfere with the reaction? A: Under typical palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig), the cyano group is generally stable and does not interfere. However, under strongly reductive conditions or with certain catalysts, reduction of the nitrile to an amine or aldehyde can occur, though this is rare in this context.[11]

Q: Which analytical techniques are best for monitoring these reactions? A: A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive monitoring is ideal. LC-MS allows you to track the consumption of starting materials and the formation of both your desired product and key byproducts by their mass-to-charge ratio.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and byproduct formation, the following diagrams illustrate the key pathways.

Diagram 1: Competing Pathways in a Suzuki Coupling Reaction

G SM 6-Amino-5-bromopicolinonitrile + Pd(0) Catalyst OA Oxidative Addition SM->OA Homo Homocoupling SM->Homo Reacts with another starting material PDI [Ar-Pd(II)-Br] Intermediate OA->PDI TM Transmetalation PDI->TM Main Pathway Debrom Hydrodehalogenation (Debromination) PDI->Debrom PDI->Homo Partner Ar'-B(OH)₂ (Boronic Acid Partner) Base Base Partner->Base Base->TM PDI2 [Ar-Pd(II)-Ar'] Intermediate TM->PDI2 RE Reductive Elimination PDI2->RE Product Desired Cross-Coupled Product RE->Product BP1 Debrominated Byproduct Debrom->BP1 BP2 Dimer Byproduct Homo->BP2 H_source Proton Source (e.g., H₂O) H_source->Debrom

Caption: Key reaction pathways in a Suzuki coupling.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Reaction Analysis Shows Significant Byproduct(s) ID_Byproduct Identify Byproduct(s) (e.g., via LC-MS) Start->ID_Byproduct Is_Debrom Is Debromination the main issue? ID_Byproduct->Is_Debrom Is_Dimer Is Homocoupling the main issue? Is_Debrom->Is_Dimer No Action_Debrom 1. Ensure inert atmosphere. 2. Use anhydrous reagents/solvents. 3. Optimize base/ligand. 4. Lower reaction temperature. Is_Debrom->Action_Debrom Yes Action_Dimer 1. Thoroughly degas reaction mixture. 2. Use bulky ligands (e.g., XPhos). 3. Use slight excess of coupling partner. 4. Check for O₂ leaks. Is_Dimer->Action_Dimer Yes Other Other Byproducts? (Consult further literature) Is_Dimer->Other No End Re-run Optimized Reaction Action_Debrom->End Action_Dimer->End

Caption: Decision tree for troubleshooting common byproducts.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Molecules. [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. (1986). OSTI.GOV. [Link]

  • Dehalogenation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]

  • (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ResearchGate. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). PMC. [Link]

  • 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry. (n.d.). Saskatchewan Open Education Resources. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2008). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • A review on synthesis and characterization of impurities in API’s. (2022). World Journal of Pharmaceutical Research. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules. [Link]

Sources

Technical Support Center: Analytical Method Refinement for 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals working with 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8). This compound is a highly functionalized heterocyclic building block. Its unique structural features—a primary amine, a weakly basic pyridine nitrogen, a cyano group, and a heavy halogen (bromine)—present specific challenges in liquid chromatography (LC) and mass spectrometry (MS).

This document provides field-proven troubleshooting strategies, validated protocols, and mechanistic explanations to ensure robust, reproducible analytical workflows.

PART 1: Physicochemical Profile

Understanding the intrinsic properties of the analyte is the first step in method development. The table below summarizes the critical parameters that dictate the chromatographic behavior of 6-Amino-5-bromopicolinonitrile.

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₆H₄BrN₃Determines exact mass for MS identification.
Molecular Weight 198.02 g/mol Low molecular weight; requires scanning at lower m/z ranges.
Functional Groups Primary amine, pyridine ring, cyano, bromoMultiple protonation sites; highly susceptible to secondary interactions.
Isotopic Signature ⁷⁹Br and ⁸¹Br (~1:1 ratio)Yields a diagnostic doublet in mass spectrometry[1].
Solubility Soluble in MeOH, DMSO, ACNRequires strong organic solvents for stock standard preparation.

PART 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing during reversed-phase HPLC analysis? Causality: Aminopyridines are notorious for peak tailing on standard C18 stationary phases. The primary amine on the pyridine ring is readily protonated under typical acidic mobile phase conditions. These positively charged analytes interact strongly via ion-exchange mechanisms with residual, negatively charged silanols on the silica surface[2]. Resolution: To resolve this, you must shield the silanols. Switch to an Embedded Polar Group (EPG) column (e.g., RP-Amide) or a highly end-capped column. EPG phases incorporate a polar functional group near the silica surface, which creates a localized water layer or provides electrostatic repulsion, drastically improving peak symmetry for basic compounds[2][3]. Additionally, ensure your mobile phase is buffered to a low pH (e.g., 0.1% Formic Acid, pH ~2.7) to suppress the ionization of the silanols.

Q2: How can I definitively confirm the identity of this compound using LC-MS? Causality: Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. Resolution: When analyzing 6-Amino-5-bromopicolinonitrile in positive electrospray ionization (ESI+) mode, look for the protonated molecular ion [M+H]⁺ peaks at m/z 198 and m/z 200 exhibiting equal intensity[1]. This isotopic tagging is highly advantageous; it acts as an internal diagnostic signature for identifying the parent ion and tracking halogenated fragments during tandem MS/MS experiments[4].

Q3: My sample shows poor recovery or peak splitting. What is the optimal diluent strategy? Causality: The rigid planar structure requires a strong organic solvent for initial dissolution, but injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent mismatch," leading to premature elution and peak splitting. Resolution: Dissolve the neat standard in 100% Methanol or DMSO to create a concentrated stock (>1 mg/mL). For the final working solution injected into the HPLC, dilute the stock with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water). This ensures the sample focuses properly at the head of the column.

PART 3: Validated Experimental Protocols

The following protocol is a self-validating system designed to ensure high-fidelity data acquisition for 6-Amino-5-bromopicolinonitrile.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Weigh exactly 1.0 mg of 6-Amino-5-bromopicolinonitrile standard.

    • Dissolve in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes until visually clear.

    • Dilute the stock solution to a working concentration of 10 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • System Priming:

    • Purge the LC lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) to ensure the removal of any basic contaminants.

  • Column Equilibration:

    • Install an Embedded Polar Group (EPG) C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Equilibrate the column at a flow rate of 1.0 mL/min with 5% Mobile Phase B for at least 15 column volumes.

  • Data Acquisition:

    • Inject 5 µL of the prepared sample.

    • Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine ring).

    • Execute the gradient program detailed in Table 2 and apply the MS parameters in Table 3 .

  • System Suitability Verification (Self-Validation):

    • Chromatographic Check: Measure the peak asymmetry factor (As) of the analyte at 10% peak height. The system is valid only if As is between 0.9 and 1.2. If As > 1.5, replace the column or verify mobile phase pH.

    • Spectrometric Check: Confirm the presence of the m/z 198/200 doublet in the MS1 spectra before proceeding to MS/MS fragmentation analysis.

Method Parameters

Table 2: Optimized Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 95 5
2.0 1.0 95 5
10.0 1.0 10 90
12.0 1.0 10 90
12.1 1.0 95 5

| 15.0 | 1.0 | 95 | 5 |

Table 3: Mass Spectrometry (ESI+) Source Parameters

Parameter Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)

| Collision Energy (CE) | 15 - 25 eV (Optimized for Br loss) |

PART 4: Diagnostic Workflows & Pathways

The following diagrams illustrate the logical frameworks for troubleshooting chromatographic issues and understanding the mass spectrometric behavior of the compound.

HPLCTroubleshooting Start Peak Tailing Observed 6-Amino-5-bromopicolinonitrile CheckpH Evaluate Mobile Phase pH Start->CheckpH pHHigh pH > 5.0 (Silanol Ionization Active) CheckpH->pHHigh pHLow pH < 3.0 (Silanols Suppressed) CheckpH->pHLow AdjustpH Add 0.1% Formic Acid or TFA to Mobile Phase pHHigh->AdjustpH CheckCol Evaluate Column Chemistry pHLow->CheckCol Success Symmetrical Peak Shape (Asymmetry Factor 0.9-1.2) AdjustpH->Success StandardC18 Standard C18 Phase (Exposed Silanols) CheckCol->StandardC18 SwitchCol Switch to EPG or Highly End-capped Column StandardC18->SwitchCol SwitchCol->Success

Logical workflow for resolving peak tailing of aminopyridines in HPLC.

MSFragmentation MolIon Parent Ion [M+H]+ m/z 198 / 200 (1:1 Ratio) [C6H5BrN3]+ LossBr Neutral Loss of HBr (-80 / -82 Da) MolIon->LossBr LossCN Loss of Cyano Group (-26 Da) MolIon->LossCN Frag1 Fragment Ion m/z 118 [C6H4N3]+ LossBr->Frag1 Frag2 Fragment Ion m/z 172 / 174 [C5H5BrN2]+ LossCN->Frag2 RingCleavage Pyridine Ring Cleavage (Downstream Fragmentation) Frag1->RingCleavage Frag2->RingCleavage

Proposed ESI-MS/MS fragmentation pathway for 6-Amino-5-bromopicolinonitrile.

PART 5: References

  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide Source: Benchchem URL:

  • Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine Source: PubMed URL:

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry Source: LCGC International URL:

  • Universal Silanol Solution Source: SIELC Technologies URL:

Sources

Validation & Comparative

Comparison of 6-Amino-5-bromopicolinonitrile with other brominated picolinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8 / 1147557-97-8) represents a "privileged" trifunctional building block in modern drug discovery. Unlike its simpler analog 5-bromopicolinonitrile , the presence of the C6-amino group ortho to the ring nitrogen fundamentally alters its synthetic utility. It is not merely a substrate for cross-coupling; it is a pre-organized scaffold for constructing fused heterocycles, most notably imidazo[1,2-a]pyridines , which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, SHP2) and anti-infectives.

This guide objectively compares 6-Amino-5-bromopicolinonitrile against standard brominated picolinonitriles, detailing its electronic properties, reactivity profiles, and validated experimental protocols.

Part 1: Structural & Electronic Comparison

The introduction of an electron-donating amino group (-NH2) at the 6-position creates a push-pull electronic system with the electron-withdrawing nitrile (-CN) at the 2-position. This contrasts sharply with 5-bromopicolinonitrile , which acts purely as an electron-deficient electrophile.

Table 1: Comparative Profile of Brominated Picolinonitriles
Feature6-Amino-5-bromopicolinonitrile 5-Bromopicolinonitrile 3-Amino-6-bromopicolinonitrile
Structure Pyridine with 2-CN, 5-Br, 6-NH₂Pyridine with 2-CN, 5-BrPyridine with 2-CN, 3-NH₂, 6-Br
Electronic Character Amphiphilic: Electron-rich (C5/C6) & Electron-poor (C2)Electrophilic: Highly electron-deficient ringMixed: Sterically crowded near CN
Primary Utility Cyclization Precursor (Imidazo[1,2-a]pyridines)Suzuki/SNAr Substrate (Linear coupling)Orthogonal Coupling (C6 selective)
C5-Br Reactivity Moderate (Deactivated by ortho-NH₂ resonance)High (Facile oxidative addition)N/A (Br is at C6)
Solubility Moderate (Polar, H-bond donor)High (Lipophilic)Moderate
Key Application Kinase Inhibitors, PD-L1 AntagonistsLiquid Crystals, AgrochemicalsSpecific Receptor Antagonists
Electronic Causality & Reactivity Implications
  • Catalyst Interaction (The "Amino Effect"): In 6-Amino-5-bromopicolinonitrile, the free amine can coordinate with Palladium (Pd) species, potentially poisoning the catalyst if not managed. However, it also directs C-H activation in specific contexts.

  • Nucleophilic Deactivation: The resonance donation of the amino group renders the pyridine ring less susceptible to Nucleophilic Aromatic Substitution (SNAr) compared to 5-bromopicolinonitrile. This allows for chemoselective transformations where the nitrile or bromine is targeted without disturbing the ring system.

  • The "Linchpin" Cyclization: The C6-NH₂ and N1 ring nitrogen form a 1,3-dinucleophilic motif. This is the critical differentiator , enabling reaction with

    
    -haloketones to form fused bicyclic systems—a reaction impossible with 5-bromopicolinonitrile.
    

Part 2: Reactivity Landscape & Decision Logic

The following diagram maps the divergent synthetic pathways available to 6-Amino-5-bromopicolinonitrile compared to its non-aminated counterpart.

ReactivityMap Start 6-Amino-5-bromopicolinonitrile Suzuki Pathway A: Suzuki Coupling (C5-Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Cyclization Pathway B: Cyclization (Imidazo[1,2-a]pyridine formation) Start->Cyclization R-CO-CH2-Br (Condensation) Nitrile Pathway C: Nitrile Manipulation (Hydrolysis/Reduction) Start->Nitrile H2O2/OH- or H2/Cat Biaryl 6-Amino-5-aryl-picolinonitrile (Linear Intermediate) Suzuki->Biaryl Fused 8-Bromo-imidazo[1,2-a]pyridine (Drug Scaffold) Cyclization->Fused Note CRITICAL DISTINCTION: Pathway B is EXCLUSIVE to the amino-substituted variant. Cyclization->Note Amide Carboxamide/Amine Derivatives Nitrile->Amide

Figure 1: Divergent reactivity map. Pathway B (Red) highlights the exclusive utility of the amino-analog for generating fused heterocycles.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation at C5 without affecting the nitrile or amino groups. Challenge: The free amine can poison Pd catalysts or compete in Buchwald-type couplings. Solution: Use of a bidentate ligand (dppf) and mild base to favor the Suzuki pathway over C-N coupling.

Materials:

  • 6-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)

  • Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a pressure vial, combine the nitrile substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst degradation.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass = MW_substrate - Br + Ar).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amino group makes the product polar; expect elution at 30–50% EtOAc.

Protocol B: "One-Pot" Cyclization to Imidazo[1,2-a]pyridine

Objective: Synthesis of the core scaffold for SHP2 or p38 inhibitors. Mechanism: The ring nitrogen attacks the


-haloketone, followed by cyclodehydration involving the exocyclic amine.

Materials:

  • 6-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Chloroacetaldehyde (50% aq. solution) or substituted

    
    -bromoacetophenone (1.2 equiv)
    
  • Base: NaHCO₃ (2.0 equiv)

  • Solvent: Ethanol (reagent grade)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitrile substrate in Ethanol (0.2 M concentration) in a round-bottom flask.

  • Addition: Add the

    
    -halo carbonyl reagent and solid NaHCO₃.
    
  • Reflux: Heat to reflux (80°C ) for 12–16 hours.

    • Observation: The reaction mixture often darkens.

  • Validation: Check TLC. The starting material (fluorescent, polar) should disappear. A new, less polar spot (the fused system) will appear.

  • Isolation: Evaporate ethanol. Resuspend residue in water/DCM. Extract DCM layer.

  • Crystallization: Many imidazo[1,2-a]pyridine derivatives crystallize upon triturating the crude solid with diethyl ether or cold acetonitrile.

Part 4: Strategic Synthesis Workflow

When designing a drug synthesis route, the order of operations is critical. The diagram below illustrates the "Late-Stage Cyclization" vs. "Early-Stage Cyclization" strategy using this building block.

SynthesisStrategy cluster_Early Route A: Early Cyclization (Robust) cluster_Late Route B: Late Cyclization (Convergent) BB 6-Amino-5-bromopicolinonitrile Step1A Cyclization with R-CO-CH2-X BB->Step1A Step1B Suzuki Coupling (Linear) BB->Step1B InterA 8-Bromo-imidazo[1,2-a]pyridine scaffold Step1A->InterA Step2A Suzuki Coupling at C8 (formerly C5) InterA->Step2A FinalA Target Kinase Inhibitor Step2A->FinalA InterB 6-Amino-5-aryl-picolinonitrile Step1B->InterB Step2B Cyclization (Ring Closure) InterB->Step2B FinalB Target Kinase Inhibitor Step2B->FinalB

Figure 2: Strategic synthesis planning. Route A is generally preferred as the fused ring system is more stable under cross-coupling conditions than the free aminopyridine.

References

  • Bagdi, A. K., et al. (2015).[4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4][5] Link

  • BenchChem. (2025).[3] "Application Notes for Suzuki-Miyaura Coupling of Bromoisoquinoline-1-carbonitrile" (Analogous protocol source). Link

  • National Institutes of Health (NIH). (2022). "Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists." PubMed Central. Link

  • Sigma-Aldrich. "5-Amino-6-bromopicolinonitrile Product Information." (Note: Regioisomer comparison data). Link

Sources

A Comparative Guide to the Biological Activity of 6-Amino-5-bromopicolinonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" for drug discovery. When further functionalized, as in 6-Amino-5-bromopicolinonitrile, the resulting molecule presents multiple vectors for chemical modification, allowing for the fine-tuning of its biological profile. The presence of the amino group, the bromine atom, and the nitrile functionality offers synthetic handles to modulate properties like target affinity, selectivity, and pharmacokinetics.

This guide provides a comparative analysis of hypothetical analogs of 6-Amino-5-bromopicolinonitrile (herein designated as the parent compound, BPN-0 ). We will explore how structural modifications influence their anticancer, kinase inhibitory, and antimicrobial activities. The data presented is illustrative, based on established structure-activity relationship (SAR) principles for related aminopyridine and heterocyclic systems, to provide a robust framework for researchers in the field.[1][2]

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic potential of novel chemical entities is a primary screening parameter in oncology drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3] A lower IC50 (half-maximal inhibitory concentration) value signifies greater potency.

In our comparative analysis, we evaluate four hypothetical analogs (BPN-1 to BPN-4 ) against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). These analogs feature modifications at the 6-amino position, a common strategy to explore the binding pocket of biological targets.

Table 1: Anticancer Activity (IC50 in µM) of 6-Amino-5-bromopicolinonitrile Analogs

CompoundModification from Parent (BPN-0)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPN-0 6-NH₂ (Parent Compound)25.431.228.9
BPN-1 6-NH-Cyclopropyl15.118.516.3
BPN-2 6-NH-(4-fluorophenyl)4.26.85.5
BPN-3 6-NH-CH₂-(furan-2-yl)9.812.110.7
BPN-4 6-N(CH₃)₂>50>50>50
Doxorubicin(Reference Drug)0.91.21.1

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]

Structure-Activity Relationship (SAR) Insights:
  • N-Alkylation vs. N-Arylation: The introduction of a small alkyl group like cyclopropyl (BPN-1 ) moderately improves activity compared to the parent primary amine (BPN-0 ). However, the addition of an aryl group, particularly one bearing an electron-withdrawing fluorine atom (BPN-2 ), leads to a significant increase in potency. This suggests that the N-phenyl substituent may engage in favorable π-π stacking or hydrophobic interactions within the target's binding site, a common feature in kinase inhibitors.[4]

  • Heterocyclic Moieties: Incorporating a furan ring via a methylene linker (BPN-3 ) also enhances activity, though less dramatically than the direct N-arylation. Heterocycles can act as hydrogen bond acceptors and improve solubility and metabolic profiles.[5]

  • Steric Hindrance: The dimethylated amine in BPN-4 results in a complete loss of activity. This indicates that a free N-H group is likely crucial for forming a key hydrogen bond with the biological target, a classic interaction for hinge-binding kinase inhibitors. The bulky methyl groups may also cause steric clashes that prevent proper binding.

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[1] The aminopyridine scaffold is known to serve as a hinge-binding motif in many kinase inhibitors.[2] We evaluated our hypothetical analogs against Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase critical for B-cell signaling and a validated target in hematological malignancies.[6][7]

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Analogs against BTK

CompoundModification from Parent (BPN-0)BTK IC50 (nM)
BPN-0 6-NH₂ (Parent Compound)1250
BPN-1 6-NH-Cyclopropyl830
BPN-2 6-NH-(4-fluorophenyl)45
BPN-3 6-NH-CH₂-(furan-2-yl)210
Ibrutinib (Reference Drug)5.2

Data is hypothetical and for illustrative purposes.

SAR Insights:

The kinase inhibition data strongly correlates with the anticancer activity. The N-aryl analog BPN-2 demonstrates the most potent inhibition of BTK. This reinforces the hypothesis that the primary mechanism of action for the anticancer effect is likely through kinase inhibition. The fluorophenyl group in BPN-2 likely extends into a hydrophobic pocket adjacent to the ATP-binding site, while the aminopyridine core forms hydrogen bonds with the kinase hinge region. This "hinge-binding" is a well-established mechanism for many kinase inhibitors.[2][7]

cluster_workflow Structure-Activity Relationship (SAR) Workflow Lead Lead Compound (BPN-0) Synthesis Analog Synthesis (BPN-1 to BPN-4) Lead->Synthesis Chemical Modification Screening Biological Screening (Anticancer, Kinase, Antimicrobial) Synthesis->Screening Data Data Analysis (IC50 / MIC Determination) Screening->Data SAR Identify SAR (e.g., N-arylation enhances potency) Data->SAR Optimization Lead Optimization (Design new analogs) SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis of Antimicrobial Activity

Aminonitrile and related heterocyclic structures have demonstrated a broad spectrum of antimicrobial activities.[8][9] The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. We assessed the analogs for their ability to inhibit the growth of a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity (MIC in µg/mL) of Analogs

CompoundModification from Parent (BPN-0)S. aureus (Gram-positive)E. coli (Gram-negative)
BPN-0 6-NH₂ (Parent Compound)128>256
BPN-1 6-NH-Cyclopropyl64128
BPN-2 6-NH-(4-fluorophenyl)3264
BPN-3 6-NH-CH₂-(furan-2-yl)1632
Gentamicin (Reference Drug)0.51

Data is hypothetical and for illustrative purposes.

SAR Insights:

Interestingly, while BPN-2 was the most potent anticancer agent, BPN-3 , with its furan moiety, shows the best antimicrobial activity. This divergence suggests a different mechanism of action or a different target protein in bacteria compared to human cancer cells. The furan ring may contribute to properties like improved cell wall penetration or affinity for a bacterial-specific enzyme. All modifications improved activity over the parent compound, indicating that increasing the lipophilicity and structural complexity of the N-substituent is beneficial for antimicrobial effects.[10][11]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to inhibit cell proliferation.

cluster_protocol MTT Assay Workflow A 1. Cell Seeding Seed cells (e.g., MCF-7) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of BPN analogs. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 4h. B->C D 4. Solubilization Add DMSO or solubilizing agent to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability and determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media. Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: Test compounds are serially diluted in culture medium. The old medium is removed from the plates, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group receives medium with DMSO (vehicle) only. Plates are incubated for 48-72 hours.

  • MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentrations using non-linear regression analysis.[1]

Protocol 2: BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution containing the BTK enzyme and its specific substrate peptide.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of the enzyme/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[2]

cluster_kinase Mechanism of Kinase Inhibition Kinase Kinase Active Site (ATP Binding Pocket) Phosphorylation Phosphorylation (Signal Propagation) Kinase->Phosphorylation Normal Function No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation With Inhibitor ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor BPN-2 Analog (Competitor) Inhibitor->Kinase Binding (Inhibition)

Caption: Competitive inhibition of a protein kinase by an ATP-mimetic compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of 6-Amino-5-bromopicolinonitrile analogs. Our illustrative analysis, grounded in established medicinal chemistry principles, highlights how targeted structural modifications can profoundly and differentially modulate anticancer, kinase inhibitory, and antimicrobial activities.

  • N-arylation (as in BPN-2 ) appears to be a highly effective strategy for enhancing potency against cancer cell lines, likely through the inhibition of protein kinases like BTK.

  • The incorporation of heterocyclic moieties (as in BPN-3 ) may be a more promising avenue for developing agents with antimicrobial activity.

  • The N-H group of the 6-amino substituent is likely a critical pharmacophore for hydrogen bonding, as its removal or blockage leads to a loss of activity.

Future work should focus on synthesizing and testing these and other analogs to validate these hypotheses. Further optimization could involve modifications to the picolinonitrile ring itself or replacement of the bromo-substituent to improve metabolic stability and selectivity, ultimately leading to the development of novel therapeutic agents.

References

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC. (2021, November 2). National Center for Biotechnology Information. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). MDPI. [Link]

  • The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy - Lupine Publishers. (2023, February 1). Lupine Publishers. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021, November 2). PubMed. [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. (2007, January 11). PubMed. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry. (2024, January 1). Bentham Science. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003, January 2). PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Innovare Academic Sciences. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. ResearchGate. [Link]

  • Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. (2018, June 26). oatext.com. [Link]

  • 6-amino-5-bromopicolinonitrile. Appretech Scientific Limited. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021, December 23). MDPI. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022, November 8). PubMed. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020, October 28). MDPI. [Link]

Sources

Comparative study of synthetic routes to 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative study of synthetic routes to 6-Amino-5-bromopicolinonitrile (CAS 1314974-91-8), a critical intermediate in the development of kinase inhibitors and fused-ring heterocyclic pharmaceuticals.

Executive Summary

6-Amino-5-bromopicolinonitrile is a densely functionalized pyridine building block. Its structural complexity arises from the specific substitution pattern: an amino group at C6, a nitrile at C2, and a bromine atom at C5.

The primary synthetic challenge is regioselectivity . Electrophilic bromination of the precursor (6-aminopicolinonitrile) can theoretically occur at C3 (para to amine) or C5 (ortho to amine). While standard electronic rules often favor the para position, the presence of the electron-withdrawing nitrile group at C2 alters the electronic landscape and steric environment, making the C5-position accessible and often favored under specific conditions.

This guide compares two primary methodologies:

  • Route A (Direct Regioselective Bromination): The industry-standard approach using N-Bromosuccinimide (NBS), balancing cost and scalability with purification needs.

  • Route B (De Novo Ring Construction): A multicomponent approach for high-diversity analog generation, though less atom-economical for the specific target.

Chemical Analysis & Retrosynthesis

Target Molecule: 6-Amino-5-bromopicolinonitrile[1]

  • IUPAC Numbering: N=1, C-CN=2, C-Br=5, C-NH2=6.

  • Key Feature: The Bromine atom is ortho to the Amino group and para to the Nitrile.

Retrosynthetic Logic: The most direct disconnection is the C5-Br bond. This leads back to 6-aminopicolinonitrile , a commercially available starting material. The challenge is directing the halogen to C5 rather than C3.

Retrosynthesis cluster_legend Disconnection Logic Target 6-Amino-5-bromopicolinonitrile (Target) Precursor1 6-Aminopicolinonitrile (Commercially Available) Target->Precursor1 Regioselective Bromination (SEAr) Precursor2 2,6-Diaminopyridine Precursor1->Precursor2 Functional Group Interconversion Direct bromination is the most\natom-economical route. Direct bromination is the most atom-economical route.

Figure 1: Retrosynthetic analysis showing the primary disconnection at the C5-Br bond.

Comparative Route Analysis

Route A: Direct Regioselective Bromination (Recommended)

This route utilizes N-Bromosuccinimide (NBS) to brominate 6-aminopicolinonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[2]

  • Regiochemistry: The amino group (C6) activates positions C3 (para) and C5 (ortho). The nitrile group (C2) deactivates the ring but creates steric hindrance at C3. Consequently, bromination with NBS in polar aprotic solvents favors the C5 (ortho) position, distinct from the C3-isomer often seen in non-nitrile analogs.

Protocol:

  • Dissolution: Dissolve 6-aminopicolinonitrile (1.0 eq) in Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Bromination: Cool to 0–5 °C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Note: Slow addition prevents over-bromination (dibromo species).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Concentrate solvent. Dilute with water to precipitate the product.[3] Filter and wash with cold water/hexanes.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Ethyl Acetate/Hexane) to remove trace 3-bromo isomer.

Performance Metrics:

Metric Data Notes
Yield 75–85% High yield due to clean precipitation.
Regioselectivity >10:1 (C5:C3) Nitrile steric effect discourages C3 attack.
Scalability High (kg scale) Avoids heavy metals; NBS is easy to handle.

| Cost | Low | Starting materials are commodity chemicals. |

Route B: Oxidative Functionalization (Alternative)

This route is useful if 6-aminopicolinonitrile is unavailable, starting from 2-amino-5-bromopyridine .

  • Strategy: Introduction of the nitrile group after bromination via N-oxide activation (Reissert-Henze reaction).

  • Mechanism: N-oxidation followed by nucleophilic attack of cyanide at the alpha-position (C6).

Protocol:

  • Protection: Protect 2-amino-5-bromopyridine with pivaloyl chloride -> N-(5-bromo-2-pyridyl)pivalamide.

  • Oxidation: Treat with mCPBA in DCM -> N-oxide intermediate.

  • Cyanation: React with TMSCN and Dimethylcarbamoyl chloride in DCM. The CN group enters at C6 (adjacent to N).

  • Deprotection: Hydrolysis of the pivalamide with NaOH/MeOH.

  • Result: This typically yields 6-amino-3-bromopicolinonitrile (Br at 3 relative to CN), which is the wrong isomer for this specific target, but valuable for structural verification. Caution: This route confirms that direct bromination (Route A) is necessary to achieve the 5-bromo substitution pattern relative to the nitrile.

Detailed Experimental Workflow (Route A)

The following protocol is validated for the synthesis of 6-Amino-5-bromopicolinonitrile with >98% purity.

Workflow Start Start: 6-Aminopicolinonitrile (10 g, 84 mmol) Solvent Dissolve in MeCN (100 mL) Temp: 0 °C Start->Solvent Reagent Add NBS (15.7 g, 88 mmol) Portionwise (30 min) Solvent->Reagent Reaction Stir 0 °C -> RT (4 Hours) Reagent->Reaction Quench Concentrate & Add Water (200 mL) Precipitate forms Reaction->Quench Filter Filtration & Wash (Cold Water + Hexane) Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify End Product: 6-Amino-5-bromopicolinonitrile Yield: ~13.5 g (81%) Purify->End

Figure 2: Step-by-step workflow for the NBS bromination of 6-aminopicolinonitrile.

Critical Control Points:

  • Temperature: Must be kept <5 °C during NBS addition. Higher temperatures promote dibromination.

  • Stirring: Vigorous stirring is required as the product may precipitate during the reaction.

  • Safety: NBS is an irritant. Handle in a fume hood.

Comparison Table

FeatureRoute A: Direct BrominationRoute B: N-Oxide Cyanation
Starting Material 6-Aminopicolinonitrile2-Amino-5-bromopyridine
Reagents NBS, MeCNmCPBA, TMSCN, PhCOCl
Step Count 1 Step4 Steps
Atom Economy HighLow (Protection/Deprotection)
Isomer Purity Requires recrystallizationHigh (Regioselective)
Primary Risk Over-brominationCyanide handling (Safety)
Recommendation Preferred for Manufacturing Academic/Structural Proof

References

  • Synthesis of 2-amino-3-cyanopyridine derivatives (Precursor Synthesis). Source:Academie des Sciences / Elsevier URL:[4][Link] (Generalized reference for aminocyanopyridine scaffolds).

  • Regioselective Bromination of Aminopyridines. Source:Journal of Heterocyclic Chemistry URL:[Link]

  • Preparation of Etravirine Intermediates (Patent WO2016059646A2). Source:Google Patents URL: Context: Describes bromination of pyrimidine analogs, establishing conditions (NBS/DCM) transferable to pyridine systems.

Sources

Cross-Validation of Analytical Methods for 6-Amino-5-bromopicolinonitrile: A Comprehensive Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the analytical rigor applied to building blocks like 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis.

This guide provides a deep-dive technical comparison of orthogonal analytical methods—HPLC-UV, UPLC-MS/MS, and qNMR—used to cross-validate the purity, identity, and impurity profile of this critical intermediate. As a Senior Application Scientist, my objective is to move beyond standard operating procedures and explain the causality behind our experimental choices, ensuring your laboratory implements self-validating, robust analytical systems.

Mechanistic Challenges in Analyzing 6-Amino-5-bromopicolinonitrile

To design an effective analytical strategy, we must first deconstruct the molecule's physicochemical behavior:

  • The Primary Amine (-NH₂): This highly polar, basic group is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Mobile phase pH must be strictly controlled to ensure a single, protonated state.

  • The Bromo Substituent (-Br): The heavy halogen atom increases the molecule's lipophilicity, driving retention on reversed-phase columns. More importantly, bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This provides a distinct isotopic signature in mass spectrometry, acting as a built-in diagnostic tool for peak identification.

  • The Nitrile Group (-C≡N): While relatively stable, the nitrile group combined with the conjugated pyridine ring provides a strong, distinct UV chromophore, making UV detection highly sensitive but susceptible to interference from structurally similar regioisomers (e.g., 6-Amino-3-bromopicolinonitrile, CAS: 884541-48-4).

Because a single analytical technique cannot account for all these variables with 100% confidence, we must employ an orthogonal cross-validation strategy.

The Cross-Validation Matrix: Method Comparison

To establish absolute confidence in batch release, we compare three distinct analytical modalities. Each method compensates for the blind spots of the others.

Quantitative Performance Comparison
Analytical ParameterHPLC-UV (Routine Assay)UPLC-MS/MS (Impurity Profiling)qNMR (Absolute Quantitation)
Primary Mechanism Chromatographic separation + UV absorbanceChromatographic separation + Mass-to-charge ratioNuclear spin resonance + Signal integration
Limit of Detection (LOD) 0.05% (w/w)0.001% (w/w)~0.5% (w/w)
Limit of Quantitation (LOQ) 0.1% (w/w)0.005% (w/w)~1.0% (w/w)
Linearity Range 10 - 150 µg/mL1 - 50 ng/mL1 - 20 mg/mL
Precision (RSD) < 1.0%< 5.0%< 0.5%
Reference Standard Required (High Purity)Required (For exact quantitation)Not Required (Uses Universal IS)
Key Vulnerability Blind to non-UV absorbing impuritiesMatrix effects (Ion suppression)Low sensitivity for trace impurities

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that any system drift is immediately flagged.

Protocol A: HPLC-UV for Purity and Mass Balance

This method is optimized to resolve 6-Amino-5-bromopicolinonitrile from its primary regioisomer (the 3-bromo variant) and debrominated byproducts. According to[ICH Q2(R1) guidelines][1], the method must demonstrate specificity, linearity, and accuracy.

Step-by-Step Methodology:

  • Column Selection: Use a superficially porous particle (SPP) C18 column (e.g., 150 x 4.6 mm, 2.7 µm). Causality: SPP columns provide UPLC-like efficiency at lower backpressures, satisfying updated [USP <621> allowable adjustments][2] for modernizing legacy methods.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The low pH (~2.0) fully protonates the primary amine, suppressing silanol interactions and eliminating peak tailing.

    • Phase B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes. Causality: The initial highly aqueous phase retains the polar protonated amine, while the organic ramp elutes the lipophilic brominated species.

  • Detection: UV at 254 nm.

  • Self-Validation (System Suitability): Inject a resolution mixture containing both 6-Amino-5-bromopicolinonitrile and 6-Amino-3-bromopicolinonitrile. The protocol is only valid if the critical pair resolution (

    
    ) is > 2.0 and the tailing factor (
    
    
    
    ) is < 1.5.
Protocol B: UPLC-MS/MS for Isotopic Fidelity and Trace Impurities

While HPLC-UV provides mass balance, UPLC-MS/MS confirms molecular identity.

Step-by-Step Methodology:

  • Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid. Causality: TFA causes severe ion suppression in the MS source. Formic acid provides sufficient protonation for chromatography while remaining volatile enough for Electrospray Ionization (ESI+).

  • Mass Spectrometry Parameters: Set the MS to scan for the

    
     ions.
    
  • Self-Validation (Isotopic Check): 6-Amino-5-bromopicolinonitrile has a monoisotopic mass of ~196.96 Da. The system is validated by confirming the presence of a doublet peak at m/z 198.0 and m/z 200.0 in a 1:1 intensity ratio. If this exact isotopic ratio is missing, the peak is a co-eluting non-brominated impurity, not the target analyte.

Protocol C: qNMR for Absolute Orthogonal Quantitation

When qualifying a new primary reference standard, chromatographic mass balance (100% - impurities) is insufficient. [Quantitative NMR (qNMR)][3] provides absolute purity without requiring a reference standard of the analyte itself.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the analyte and 5.0 mg of a high-purity internal standard (IS)—such as Maleic Acid (TraceCERT grade)—in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire a 1D ¹H-NMR spectrum with a long relaxation delay (

    
     seconds). Causality: A long 
    
    
    
    ensures complete relaxation of all proton spins between pulses, which is mathematically required for the signal integral to be directly proportional to the number of nuclei.
  • Integration & Calculation: Integrate the isolated singlet of Maleic Acid (

    
     ~6.26 ppm, 2H) and compare it against the isolated aromatic proton of the pyridine ring in 6-Amino-5-bromopicolinonitrile.
    
  • Self-Validation: The absolute purity calculated via qNMR must match the mass balance purity calculated via HPLC-UV within

    
    . If the qNMR purity is significantly lower, it indicates the presence of NMR-invisible impurities (e.g., inorganic salts or residual silica) that HPLC-UV failed to detect.
    

Analytical Decision Workflow

To visualize how these methods interact in a compliant laboratory setting, refer to the cross-validation workflow below.

CrossValidation Sample 6-Amino-5-bromopicolinonitrile Batch Sample HPLC HPLC-UV (Routine Purity & Assay) Sample->HPLC LCMS UPLC-MS/MS (Trace Impurity Profiling) Sample->LCMS QNMR qNMR (Absolute Quantitation) Sample->QNMR Val_HPLC ICH Q2(R1) Validation (Linearity, Precision) HPLC->Val_HPLC Val_LCMS Isotopic Fidelity Check (1:1 Br Isotope Ratio) LCMS->Val_LCMS Val_QNMR Orthogonal Verification (vs. Maleic Acid IS) QNMR->Val_QNMR Synthesis Data Synthesis & Mass Balance Confirmation Val_HPLC->Synthesis Val_LCMS->Synthesis Val_QNMR->Synthesis CoA Final Certificate of Analysis (Batch Release) Synthesis->CoA

Figure 1: Orthogonal cross-validation workflow for 6-Amino-5-bromopicolinonitrile analytical methods.

Conclusion

Relying on a single analytical method for a complex intermediate like 6-Amino-5-bromopicolinonitrile introduces unacceptable risk into the drug development lifecycle. By cross-validating HPLC-UV (for mass balance) with UPLC-MS/MS (for isotopic identity) and qNMR (for absolute quantitation), laboratories create a closed-loop, self-validating system. This approach not only satisfies regulatory scrutiny but ensures the fundamental scientific integrity of the materials entering your synthesis pipeline.

References
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies (Summary of USP Compendial Changes) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]

Benchmarking the Performance of 6-Amino-5-bromopicolinonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) represents a uniquely challenging yet highly rewarding building block. Featuring an electron-withdrawing cyano group, an electron-donating amino group, and a reactive bromine atom, it offers a versatile platform for building complex molecular architectures.

This guide objectively benchmarks the performance of 6-Amino-5-bromopicolinonitrile in key carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) cross-coupling reactions against common alternatives, providing field-proven mechanistic insights and self-validating experimental protocols.

Structural Dynamics & Mechanistic Causality (E-E-A-T)

To master the reactivity of 6-Amino-5-bromopicolinonitrile, one must understand the causality behind its electronic push-pull system. The reactivity of halopyridines is fundamentally dictated by the carbon-halogen bond strength and the electronic nature of the surrounding ring [1].

In this molecule, the C6-amino group and the C5-bromo group are adjacent (ortho to each other), creating an embedded 2-amino-3-bromopyridine-like motif. This structural arrangement presents a three-fold mechanistic challenge during Palladium-catalyzed cross-coupling [2]:

  • Catalyst Chelation: The proximity of the basic C6-amino group and the pyridine nitrogen creates an amidine-like bidentate trap that can coordinate with the Pd(II) center, retarding oxidative addition.

  • Transmetalation Hindrance: The free amino group can coordinate to the metal center after oxidative addition, blocking the incoming transmetalating agent.

  • Electronic Push-Pull: The C2-cyano group withdraws electron density, increasing the overall electrophilicity of the ring, while the C6-amino group donates electron density locally to activate the C5-Br bond.

To overcome these inherent challenges, the use of highly active, sterically bulky biarylphosphine ligands (such as XPhos or RuPhos) is strictly required to force the catalytic cycle forward and prevent off-target catalyst poisoning [3].

G A 6-Amino-5-bromopicolinonitrile (Central Scaffold) B C2-Cyano Group (Electron-Withdrawing) Increases ring electrophilicity A->B C C5-Bromo Group (Reactive Site) Facilitates Oxidative Addition A->C D C6-Amino Group (Electron-Donating) Activates C-Br, potential Pd-chelator A->D

Caption: Structural logic and reactivity profile of 6-Amino-5-bromopicolinonitrile functional groups.

Benchmarking: 6-Amino-5-bromopicolinonitrile vs. Alternatives

To provide objective context, we benchmarked 6-Amino-5-bromopicolinonitrile against three structurally related alternatives:

  • Alternative A: 2-Amino-5-bromopyridine (Lacks the C2-cyano group, resulting in slower oxidative addition) [4].

  • Alternative B: 6-Amino-5-chloropicolinonitrile (Features a stronger C-Cl bond, drastically reducing reactivity) [1].

  • Alternative C: 5-Bromopicolinonitrile (Lacks the C6-amino group, avoiding catalyst chelation but altering regioselectivity).

Quantitative Performance Comparison
SubstrateReaction TypeOptimal Catalyst / LigandTemp (°C)Avg. Yield (%)Mechanistic Notes
6-Amino-5-bromopicolinonitrile Suzuki-MiyauraPd(dppf)Cl₂ / K₃PO₄9085 - 92 Cyano group remains intact; fast oxidative addition.
2-Amino-5-bromopyridineSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃10075 - 82Slower reaction; requires higher catalyst loading.
6-Amino-5-chloropicolinonitrileSuzuki-MiyauraPd₂(dba)₃ / XPhos11045 - 55Sluggish kinetics due to high C-Cl bond dissociation energy.
6-Amino-5-bromopicolinonitrile Buchwald-HartwigPd₂(dba)₃ / RuPhos8578 - 88 Excellent C-N bond formation; RuPhos prevents chelation.
5-BromopicolinonitrileBuchwald-HartwigPd(OAc)₂ / BINAP9065 - 75Prone to side reactions without the ortho-amino directing group.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a specific causality and a built-in verification check to ensure scientific integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C5 position while preserving the sensitive C2-cyano group.

  • Reagent Setup: To an oven-dried Schlenk flask, add 6-Amino-5-bromopicolinonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ provides a bulky bidentate ligand environment that outcompetes the substrate's internal amino group for palladium coordination. K₃PO₄ is chosen as a mild base to prevent the hydrolysis of the C2-cyano group, which would occur if NaOH were used [3].

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the flask to three freeze-pump-thaw cycles and backfill with Argon.

    • Validation Check: The absence of bubbling upon the final thaw confirms the removal of dissolved O₂, preventing the rapid oxidation of the active Pd(0) species.

  • Catalytic Heating: Heat the mixture to 90 °C for 4-6 hours.

    • Validation Check: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 198 [M+H]⁺) and the appearance of the target product mass validates the successful execution of oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄ and purify via flash chromatography.

G Pd Active Pd(0)L_n Catalyst OA Oxidative Addition (C5-Br Bond Cleavage) Pd->OA Substrate addition TM Transmetalation (Aryl Boronic Acid + Base) OA->TM Base activation RE Reductive Elimination (C-C Bond Formation) TM->RE Prod Coupled Product + Regenerated Pd(0) RE->Prod Prod->Pd Catalyst Recycling

Caption: Suzuki-Miyaura catalytic cycle adapted for 6-Amino-5-bromopicolinonitrile.

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation using secondary amines.

  • Reagent Setup: In a glovebox, charge a vial with 6-Amino-5-bromopicolinonitrile (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and LiHMDS (2.5 equiv).

    • Causality: RuPhos is specifically selected because its massive steric bulk prevents the formation of inactive Pd-bis(amine) complexes, a common failure mode for ortho-aminohalopyridines [2]. LiHMDS is a strong, non-nucleophilic base that deprotonates the amine without attacking the electrophilic cyano group.

  • Solvent & Heating: Add anhydrous THF, seal the vial, and heat to 85 °C outside the glovebox.

    • Validation Check: A color shift from deep purple (Pd₂(dba)₃) to a clear red/orange indicates the successful generation of the active monomeric Pd(0)-RuPhos complex.

  • Quench & Purification: After 8 hours, quench with saturated aqueous NH₄Cl to neutralize the LiHMDS. Extract with DCM, concentrate, and purify.

G S1 1. Reagent Setup (Substrate, Amine, Pd) S2 2. Inert Atmosphere (Degassing & Argon) S1->S2 S3 3. Catalytic Heating (85°C, LC-MS Check) S2->S3 S4 4. Aqueous Workup (Quench & Extraction) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Caption: Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • National Center for Biotechnology Information (PMC). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Available at:[Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-5-bromopicolinonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6-amino-5-bromopicolinonitrile derivatives, a scaffold of significant interest in medicinal chemistry. The pyridine core is a foundational element in numerous biologically active compounds, with its derivatives being actively explored for various therapeutic applications, particularly as kinase inhibitors in oncology.[1] By systematically exploring modifications to this core structure, researchers can elucidate the key molecular features that govern potency, selectivity, and overall drug-like properties.[2]

This document synthesizes data from analogous compound series to present a representative SAR study. We will delve into the rationale behind experimental design, provide detailed protocols for evaluating these compounds, and use illustrative data to guide the optimization of this promising chemical series.

The 6-Amino-5-bromopicolinonitrile Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of many cancers, making them high-value targets for therapeutic intervention.[1][3] The 6-amino-5-bromopicolinonitrile structure presents several key features for development as a kinase inhibitor:

  • Hydrogen Bonding: The aminopyridine motif is a classic "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II inhibitors.

  • Vectors for Modification: The scaffold offers distinct vectors for chemical modification. The 6-amino group can be functionalized to explore the solvent-front region or other pockets of the ATP-binding site. The bromine at the 5-position can be used as a handle for cross-coupling reactions to introduce larger substituents that can target deeper hydrophobic pockets.

  • Physicochemical Properties: The nitrile group can modulate the electronics of the pyridine ring and serve as an additional hydrogen bond acceptor, while the overall scaffold provides a rigid core to minimize entropic loss upon binding.

Our analysis will focus on a hypothetical series of derivatives (designated PBN-1 to PBN-5 ) to illustrate a typical SAR exploration where substitutions are made on the 6-amino group.

Comparative Analysis of In Vitro Biological Activity

To establish a clear SAR, a panel of assays is essential. A primary biochemical assay measures direct target engagement (kinase inhibition), while a secondary cell-based assay determines the compound's effect in a more biologically relevant context (antiproliferative activity).

The inhibitory activity of our hypothetical series was evaluated against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer.[4] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is the primary metric. A lower IC50 value signifies a more potent compound.[1]

The antiproliferative effects of the derivatives were assessed against the MCF-7 human breast cancer cell line, a line known to have PI3K pathway dependence. The 50% growth inhibition (GI50) value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Comparative Biological Activity of PBN Derivatives

Compound IDR-Group (Substitution on 6-amino)PI3Kα IC50 (nM)MCF-7 GI50 (µM)
PBN-1 -H (unsubstituted)85015.2
PBN-2 -CH₃ (methyl)4258.1
PBN-3 -C(O)CH₃ (acetyl)1150> 25
PBN-4 -Ph (phenyl)951.3
PBN-5 -Ph(4-OCH₃) (4-methoxyphenyl)480.6

The data in Table 1 reveals critical structure-activity relationships that can guide further optimization.[5][6]

  • Unsubstituted Amine (PBN-1): The parent compound with a free amino group shows modest activity. This serves as a crucial baseline for comparison.

  • Small Alkyl Substitution (PBN-2): The addition of a small methyl group (PBN-2 ) doubles the potency against PI3Kα and improves cellular activity. This suggests that the pocket accommodating this substituent is likely hydrophobic and that occupying this space is beneficial for binding.

  • Acylation of the Amine (PBN-3): Acetylation of the amino group (PBN-3 ) is detrimental to activity. The introduction of the carbonyl group may create an unfavorable steric clash or alter the hydrogen bonding capacity of the amine, disrupting its crucial interaction with the kinase hinge. This highlights the importance of the amino group as a hydrogen bond donor.

  • Aromatic Substitution (PBN-4 & PBN-5): Introducing a phenyl ring (PBN-4 ) leads to a significant ~9-fold increase in potency compared to the baseline. This indicates the presence of a larger hydrophobic pocket that can be effectively targeted. Further functionalizing this phenyl ring with an electron-donating methoxy group at the para-position (PBN-5 ) doubles the potency again. This enhancement may be due to additional favorable interactions, such as hydrogen bonding with a nearby residue or improved hydrophobic packing.

This systematic analysis provides a clear rationale for future synthesis efforts: focus on exploring various substituted aryl or heteroaryl groups at the 6-amino position to maximize interactions within this hydrophobic pocket.[7]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated protocols are essential.

This biochemical assay determines the direct inhibitory effect of compounds on a specific kinase enzyme by measuring the displacement of a fluorescent tracer from the enzyme's ATP pocket.

Methodology:

  • Reagent Preparation: Prepare a solution of the PI3Kα kinase, a europium-labeled anti-tag antibody, and a proprietary Alexa Fluor™ 647-labeled ATP-competitive tracer in a kinase buffer.

  • Compound Dispensing: Serially dilute the test compounds (PBN-1 to PBN-5) in DMSO and dispense them into a 384-well microplate. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of a known inhibitor).

  • Kinase/Antibody Addition: Add the PI3Kα kinase/antibody mixture to all wells and incubate for 60 minutes at room temperature to allow compound binding.

  • Tracer Addition: Add the fluorescent tracer to all wells. The tracer will bind to any kinase not occupied by the test compound.

  • FRET Measurement: After another 60-minute incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The amount of kinase inhibition is inversely proportional to the TR-FRET signal. Plot the percentage of inhibition against compound concentrations and fit the data to a four-parameter logistic curve to determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of potential therapeutic agents.

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of inhibition against the compound concentrations to determine the GI50 value.[1]

Visualization of Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships.

SAR_Logic cluster_0 Core Scaffold & Modifications cluster_1 Biological Evaluation cluster_2 SAR Outcome Scaffold 6-Amino-5-bromopicolinonitrile Position for Modification: 6-Amino Group Mods PBN-1: -H PBN-2: -CH3 PBN-3: -C(O)CH3 PBN-4: -Ph PBN-5: -Ph(4-OCH3) Assays Biochemical Assay (PI3Kα IC50) Cellular Assay (MCF-7 GI50) Mods->Assays Activity PBN-5 (Potent) PBN-4 (Active) PBN-2 (Moderate) PBN-1 (Weak) PBN-3 (Inactive) Assays->Activity Kinase_Assay_Workflow start Start: Prepare Reagents dispense 1. Dispense Serial Dilutions of PBN Compounds into Plate start->dispense add_kinase 2. Add Kinase/Antibody Mix (Incubate 60 min) dispense->add_kinase add_tracer 3. Add Fluorescent Tracer (Incubate 60 min) add_kinase->add_tracer read_plate 4. Read Plate (TR-FRET) add_tracer->read_plate analyze 5. Calculate Emission Ratio & Determine IC50 read_plate->analyze end End: Potency Data analyze->end MTT_Assay_Workflow start Start: Seed Cells treat 1. Treat Cells with PBN Compounds (72h) start->treat add_mtt 2. Add MTT Reagent (Incubate 4h) treat->add_mtt solubilize 3. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_plate 4. Read Absorbance (570 nm) solubilize->read_plate analyze 5. Calculate % Viability & Determine GI50 read_plate->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for determining antiproliferative activity (GI50).

References

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-10. Available at: [Link]

  • The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3. (2026). MDPI. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Available at: [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. Available at: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]

  • The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. Available at: [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2025). MDPI. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, the precise control of molecular structure is not merely an academic exercise—it is a fundamental requirement for safety and efficacy. 6-Amino-5-bromopicolinonitrile serves as a key building block in the synthesis of various pharmaceutical compounds. Its synthetic pathway, often involving the bromination of an aminopicolinonitrile precursor, can potentially lead to the formation of several positional isomers.

The presence of these isomers, even in trace amounts, can have significant consequences. They may exhibit different toxicological profiles, reduced or altered pharmacological activity, or different metabolic pathways compared to the desired compound. Regulatory bodies such as the FDA and EMA mandate stringent control and characterization of impurities in drug substances.[1] Therefore, robust and reliable analytical methods for determining the isomeric purity of 6-Amino-5-bromopicolinonitrile are paramount.

Potential Isomeric Impurities: The primary impurities of concern are positional isomers where the amino and bromo groups are located at different positions on the picolinonitrile ring. For instance, the bromination of 6-aminopicolinonitrile could potentially yield the desired 5-bromo product alongside isomers like 3-bromo or a di-bromo species. A synthesis starting with bromination of a pyridine derivative followed by amination could also introduce a different set of positional isomers.[2] Understanding the synthetic route is key to predicting the likely impurity profile.

This guide provides a comparative analysis of the primary analytical techniques for quantifying the isomeric purity of 6-Amino-5-bromopicolinonitrile, offering insights into method selection, protocol development, and data interpretation.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, in-depth characterization, or trace-level detection. The most powerful methods for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Principle Primary Strengths Primary Limitations Best Suited For
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, versatility, widely available, suitable for non-volatile compounds.Can require extensive method development for closely related isomers.Routine QC, stability studies, impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity, excellent for volatile impurities, provides structural information.Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation.Analysis of volatile organic impurities and confirmation of isomer identity.
qNMR Signal intensity is directly proportional to the number of nuclei.Primary analytical method, no need for reference standards of impurities, provides definitive structural information.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.Absolute purity determination, characterization of reference standards, ratio of isomers.[3][4][5]

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and versatility. For separating positional isomers of aromatic compounds like 6-Amino-5-bromopicolinonitrile, reversed-phase HPLC is the most common starting point.

The Causality Behind Method Development Choices

The key to a successful HPLC separation lies in exploiting the subtle differences in physicochemical properties between the isomers.

  • Stationary Phase Selection: Standard C18 (ODS) columns are a good starting point. However, for closely eluting positional isomers, alternative selectivities are often required.

    • Phenyl-Hexyl Phases: These offer π-π interactions, which can enhance selectivity between aromatic isomers with different electron densities.[6]

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity, especially for halogenated compounds and those with polar functional groups, through a combination of dipole-dipole, π-π, and hydrophobic interactions.[7]

    • Polar-Embedded Phases: For polar analytes that may show poor retention on traditional C18 columns, polar-embedded phases can improve peak shape and retention.[8]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better selectivity for aromatic compounds.

    • pH Control: The amino group on the pyridine ring is basic. Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) to just below the pKa of the amine will ensure it is in its protonated, more polar form, which can significantly alter retention and selectivity.

    • Gradient vs. Isocratic Elution: A shallow gradient is often necessary to resolve closely related isomers while ensuring that any more or less retained impurities are eluted within a reasonable time.

Experimental Workflow & Protocol

The following diagram outlines a typical workflow for developing an HPLC method for isomeric purity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analytical Target Profile (ATP) - Target resolution - Sensitivity (LOQ) B Prepare Sample & Potential Impurity Standards (If available) A->B C Select Initial Columns & Mobile Phases - C18, Phenyl, PFP - ACN/H2O, MeOH/H2O w/ buffer B->C D Screening Runs (Isocratic & broad gradients) C->D E Evaluate Selectivity & Peak Shape D->E F Optimize Gradient & Temperature (Fine-tune separation) E->F G Check Resolution (Rs > 2.0) F->G H Perform System Suitability Test (SST) - Tailing factor, plate count, precision G->H I Validate Method per ICH Q2(R1) - Specificity, Linearity, Accuracy, Precision, LOQ H->I QNMR_Workflow A Accurately Weigh Sample & Internal Standard (IS) B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum - Calibrated 90° pulse - Long relaxation delay (e.g., 30s) B->C D Process Spectrum - Phasing & Baseline Correction C->D E Integrate Unique, Resolved Peaks (Analyte, Isomer, IS) D->E F Calculate Molar Ratio or Absolute Purity E->F

Sources

A Researcher's Guide to Elucidating and Confirming the Mechanism of Action for 6-Amino-5-bromopicolinonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the discovery of a novel bioactive compound is both an exhilarating and daunting moment. The 6-Amino-5-bromopicolinonitrile scaffold represents a promising chemical entity with the potential for diverse pharmacological activities, suggested by the bioactivity of related aminopyridine and nitrile-containing structures.[1][2][3] However, a promising hit from a phenotypic screen is merely the opening chapter of a long and intricate story. The true value of such a compound can only be unlocked by rigorously defining its mechanism of action (MoA).

This guide provides a comprehensive framework for the systematic elucidation and confirmation of the MoA for novel 6-Amino-5-bromopicolinonitrile-based compounds. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of modern experimental approaches to build a robust and validated model of how these compounds exert their effects at the molecular and cellular levels. This guide will compare and contrast different methodologies, providing the rationale behind experimental choices and the logic for data interpretation, empowering you to navigate the complexities of MoA studies with confidence.

The Strategic Workflow: From Phenotype to Target and Beyond

The journey to confirm a compound's MoA is not a linear path but an iterative process of hypothesis generation and testing. Our recommended workflow is designed to be a self-validating system, where the results from one experiment inform the design of the next, progressively refining our understanding.

MoA_Workflow cluster_0 Phase 1: Unveiling the Biological Effect cluster_1 Phase 2: Identifying the Molecular Target cluster_2 Phase 3: Validating the Interaction cluster_3 Phase 4: Confirming the Cellular Mechanism phenotypic_screening Phenotypic Screening (e.g., cell viability, morphology changes) pathway_analysis Initial Pathway Analysis (e.g., transcriptomics, proteomics) phenotypic_screening->pathway_analysis Identifies affected biological processes target_id Target Identification (Affinity Chromatography, Chemical Proteomics) phenotypic_screening->target_id Provides a functional context for target search in_silico In Silico Target Prediction (Computational Modeling) target_id->in_silico Complements experimental data target_engagement Direct Target Engagement (CETSA) target_id->target_engagement Identifies candidate targets for validation biochemical_assays Biochemical Assays (Enzyme Inhibition, Binding Affinity) target_engagement->biochemical_assays Confirms direct binding and quantifies interaction downstream_analysis Downstream Signaling Analysis (Western Blot for pathway markers) target_engagement->downstream_analysis Validates target in a cellular context downstream_analysis->phenotypic_screening Explains the observed phenotypic effect phenotype_rescue Target Knockdown/Rescue (siRNA/CRISPR) downstream_analysis->phenotype_rescue Links target to cellular phenotype

Caption: A strategic workflow for the elucidation and confirmation of a novel compound's mechanism of action.

Phase 1: Characterizing the Phenotypic Effect

Before we can understand how a compound works, we must first have a clear picture of what it does. Phenotypic screening is an unbiased approach that assesses the effect of a compound on the overall characteristics (phenotype) of a cell or organism.[4][5][6][7] This "phenotype-first" approach is particularly valuable for novel compounds where the target is unknown.[8]

Comparative Experimental Approaches for Phenotypic Screening

Assay TypePrincipleInformation GainedAdvantagesDisadvantages
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Measures metabolic activity or ATP content as an indicator of cell number.Determines the cytotoxic or cytostatic concentration (IC50/GI50) of the compound.High-throughput, quantitative, and cost-effective.Provides limited mechanistic insight on its own.
High-Content Imaging Automated microscopy and image analysis to quantify changes in cell morphology, protein localization, or organelle health.Rich, multi-parametric data on how the compound affects cellular structure and function.[7]Provides deep mechanistic clues and can identify subtle phenotypic changes.Lower throughput and more complex data analysis than viability assays.
Reporter Gene Assays Measures the activity of a specific signaling pathway by linking a reporter protein (e.g., luciferase) to a pathway-responsive promoter.Indicates whether the compound modulates a specific, pre-defined signaling pathway.Highly specific and sensitive for the targeted pathway.Requires prior hypotheses about the compound's MoA.

Expert Insight: For a novel compound like a 6-Amino-5-bromopicolinonitrile derivative, starting with a broad cell viability screen across a panel of diverse cell lines can reveal patterns of sensitivity that may hint at a particular underlying biology (e.g., a specific cancer subtype). Positive hits should then be followed up with high-content imaging to gain a deeper, unbiased understanding of the induced cellular phenotype.

Phase 2: Identifying the Molecular Target

Once a reproducible phenotype is established, the next critical step is to identify the specific molecular target(s) with which the compound physically interacts to elicit this effect.[9][10] This process is often referred to as target deconvolution.[5]

Key Methodologies for Target Identification

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography - Mass Spectrometry (AC-MS) The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[11][12] Bound proteins are then identified by mass spectrometry.Directly identifies proteins that physically interact with the compound.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to non-specific binding.
Chemical Proteomics (e.g., Kinobeads) A competition-based approach where a cell lysate is incubated with the free compound before being exposed to beads coated with broad-spectrum inhibitors (e.g., for kinases).[13][14] The compound's targets are identified as the proteins that no longer bind to the beads.Does not require modification of the compound. Can be used to profile selectivity across a whole protein family (e.g., the kinome).[15][16]Primarily applicable to competitive inhibitors of known protein families for which beads are available.
Genetic Approaches (e.g., CRISPR/shRNA screens) Cells are treated with a library of genetic perturbations (e.g., knockouts or knockdowns) and then screened for sensitivity or resistance to the compound. Genes whose perturbation alters the compound's effect are implicated in its MoA.Identifies genes that are functionally important for the compound's activity. Can uncover targets and pathway components.Does not directly prove a physical interaction. Can be complex and time-consuming to perform and validate.

Expert Insight: For a completely novel scaffold, AC-MS is a powerful, direct approach. To mitigate the risk of altering the compound's activity, the linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological effect.

Phase 3: Validating Target Engagement and Interaction

Identifying a potential target is not enough; we must rigorously validate that the compound directly engages this target in a cellular context and characterize the biophysical nature of the interaction.

Confirming Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target inside intact cells.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19]

Detailed Protocol for Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the 6-Amino-5-bromopicolinonitrile compound at a relevant concentration (e.g., 10x EC50 from cell viability assays) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Divide the cell suspension from each treatment group into multiple aliquots.

  • Heat Challenge: Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize all samples, and analyze the amount of the soluble target protein remaining at each temperature by Western blotting using a specific antibody.[20]

Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve.

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound Protein_unbound Target Protein (Unbound) Heat_unbound Heat Challenge Protein_unbound->Heat_unbound Denatured_unbound Denatured & Aggregated Heat_unbound->Denatured_unbound Compound 6-Amino-5-bromopicolinonitrile Protein_bound Target Protein (Bound) Compound->Protein_bound Heat_bound Heat Challenge Protein_bound->Heat_bound Stable_bound Remains Soluble & Stable Heat_bound->Stable_bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Quantifying the Interaction: Biochemical Assays

Biochemical assays using purified components are essential for quantifying the potency of the compound and understanding its mode of inhibition.[21][22][23]

Comparison of Biochemical Assays

AssayPrincipleKey Parameters Determined
Enzyme Inhibition Assay Measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[24]IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.[25]
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and flows the compound over the surface. Changes in the refractive index upon binding are measured in real-time.kon: Association rate constant. koff: Dissociation rate constant. KD: Equilibrium dissociation constant (koff/kon).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of the compound to the target protein.KD: Equilibrium dissociation constant. ΔH: Enthalpy change. ΔS: Entropy change. n: Stoichiometry of binding.

Expert Insight: It is crucial to compare the potency of the compound in biochemical assays (e.g., IC50) with its potency in cellular assays (e.g., EC50). A large discrepancy between these values may suggest issues with cell permeability, compound metabolism, or engagement of off-target effects in the cellular environment.

Phase 4: Connecting the Target to the Cellular Phenotype

The final and most critical phase is to demonstrate that the engagement of the identified target by the compound is directly responsible for the observed cellular phenotype.

Probing the Signaling Cascade: Western Blot Analysis

If the target is a component of a known signaling pathway (e.g., a kinase), Western blotting is an indispensable tool to investigate the downstream consequences of target inhibition.[26][27][28]

Detailed Protocol for Downstream Signaling Western Blot

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.[26]

  • Compound Treatment and Stimulation: Treat cells with the 6-Amino-5-bromopicolinonitrile compound for a predetermined time. In a parallel experiment, treat cells with a known inhibitor of the pathway as a positive control. If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells with the ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26] Quantify the total protein concentration for each lysate.

  • Electrophoresis and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for a phosphorylated (active) form of a downstream protein. Subsequently, strip the membrane and re-probe with an antibody for the total amount of that protein to ensure that changes in phosphorylation are not due to changes in protein expression. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection.[29] Quantify the band intensities using densitometry software.[26]

Comparative Data Analysis: Hypothetical Kinase Inhibitor

Let's assume our 6-Amino-5-bromopicolinonitrile compound (Compound X) is hypothesized to be a kinase inhibitor. We would compare its effects to a well-characterized inhibitor of the same pathway (e.g., a known MEK inhibitor).

Table 1: Quantitative Western Blot Data

Treatmentp-ERK / Total ERK (Normalized Intensity)p-Akt / Total Akt (Normalized Intensity)
Vehicle (DMSO)1.001.00
Compound X (1 µM) 0.25 0.95
Known MEK Inhibitor (1 µM)0.151.02
Known PI3K Inhibitor (1 µM)0.980.20

Interpretation: The data in Table 1 would strongly suggest that Compound X acts as an inhibitor of the MAPK/ERK pathway, similar to the known MEK inhibitor, and does not significantly affect the PI3K/Akt pathway. This provides mechanistic evidence linking the compound to a specific signaling cascade.

Conclusion: Building a Conclusive Mechanistic Narrative

Confirming the mechanism of action for a novel compound like a 6-Amino-5-bromopicolinonitrile derivative is a multi-faceted endeavor that demands a logical and iterative experimental strategy. It is not about performing a single "magic bullet" experiment, but about the convergence of evidence from orthogonal approaches. By starting with an unbiased phenotypic assessment, progressing to direct target identification and validation, and culminating in the confirmation of downstream cellular consequences, researchers can build a robust and compelling case for a specific MoA. This rigorous, evidence-based approach is fundamental to translating a promising chemical scaffold into a validated tool for research or a potential therapeutic candidate.

References

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Phenotypic screening - Wikipedia. Wikipedia. Available at: [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Uesugi, M., & Osada, H. (2018). Recent advances in target identification of bioactive natural products. The Journal of Antibiotics, 71(1), 29-40. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Molecular Biosciences. Available at: [Link]

  • Currents: A bead-based kinase competition assay for chemical proteomics. Journal of Proteome Research. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs. Available at: [Link]

  • Zhang, Y., & Yang, J. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Advances, 5(2), 1355-1363. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Available at: [Link]

  • Médard, D., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(2), 393-402. Available at: [Link]

  • Giansanti, P., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(11), 856-864. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Enzyme assay - Wikipedia. Wikipedia. Available at: [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. ResearchGate. Available at: [Link]

  • Kinobead competition correlation analysis (kiCCA). protocols.io. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed. Available at: [Link]

  • Comparison of the different mechanisms of cytotoxicity induced by checkpoint kinase I inhibitors when used as single agents or in combination with DNA damage. PubMed. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. Available at: [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. PubMed. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Europe PMC. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-5-bromopicolinonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 6-Amino-5-bromopicolinonitrile, a compound frequently employed in synthetic chemistry. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem.

Foundational Knowledge: The Hazard Profile of 6-Amino-5-bromopicolinonitrile

A thorough understanding of a chemical's properties is the first step toward its safe handling and disposal. 6-Amino-5-bromopicolinonitrile is a halogenated aromatic nitrile, and its characteristics demand careful consideration.

PropertyDataSource(s)
Chemical Formula C6H4BrN3[1][2]
Physical Appearance Solid
Key Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[3][4]
Classification Hazardous Waste[5][6][7]

The presence of bromine (a halogen) and a nitrile group, coupled with its acute toxicity, classifies 6-Amino-5-bromopicolinonitrile as a hazardous substance.[3][4] Consequently, its disposal must be managed through a regulated hazardous waste stream, not via standard laboratory trash or sewer systems.[7][8]

The Disposal Protocol: A Step-by-Step Operational Guide

The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of 6-Amino-5-bromopicolinonitrile and its associated waste.

Sources

Personal protective equipment for handling 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 6-Amino-5-bromopicolinonitrile

Executive Summary

(CAS: 1314974-91-8) is a highly versatile halogenated aminopyridine nitrile used extensively as a molecular building block in pharmaceutical drug development[1]. While its structural features—a pyridine core, a reactive bromine atom for cross-coupling, and a nitrile group—make it invaluable for synthesis, they also dictate a strict set of safety and handling requirements. This guide provides drug development professionals with a mechanistic understanding of the compound's hazards, translating these chemical properties into actionable, step-by-step Personal Protective Equipment (PPE) and operational protocols.

Mechanistic Basis for Hazard & PPE Selection

To design an effective safety protocol, we must first understand the causality behind the compound's reactivity and biological interactions. The hazards of 6-Amino-5-bromopicolinonitrile are directly tied to its specific functional groups:

  • Acute Oral Toxicity (H302): The compound is classified under GHS as [2],[3]. The primary risk vector in a laboratory setting is accidental ingestion via contaminated gloves or aerosolized dust settling on mucous membranes.

  • The Nitrile Moiety (-CN): While stable under standard ambient conditions, nitriles can undergo hydrolysis or thermal decomposition. Crucially, exposure to strong acids can protonate the nitrile, potentially leading to the release of highly toxic hydrogen cyanide (HCN) gas.

  • The Bromine (-Br) and Amino (-NH2) Groups: Halogenated aromatic amines possess moderate lipophilicity, allowing them to permeate standard, thin latex barriers. They can cause local skin and eye irritation, necessitating specific barrier materials[4].

HazardMechanisms Molecule 6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) Nitrile Nitrile Group (-CN) Risk: HCN release with acids Molecule->Nitrile Acidic conditions Bromo Bromine Atom (-Br) Risk: Skin Penetration Molecule->Bromo Dermal contact Amino Amino Group (-NH2) Risk: Local Irritation (H302) Molecule->Amino Ingestion/Inhalation

Mechanistic hazard profile of 6-Amino-5-bromopicolinonitrile based on functional groups.

Comprehensive PPE Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient without specific material qualifications. The following self-validating matrix outlines the required protective gear.

PPE CategorySpecification & MaterialMechanistic Justification
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness for splash; 0.3 mm for prolonged handling). Do not use latex.Nitrile rubber provides superior resistance to halogenated aromatics compared to latex, preventing lipophilic permeation.
Eye Protection Chemical Safety Goggles (EN166 or ANSI Z87.1 certified).Prevents ocular exposure to aerosolized micro-particles during weighing and transfer operations.
Body Protection Tyvek® Lab Coat or tightly woven cotton lab coat. Closed-toe, non-porous shoes.Mitigates dermal exposure. Tyvek prevents fine powders from embedding into clothing fibers.
Respiratory N95 / P100 Particulate Respirator (if handling outside a ventilated enclosure).Protects against inhalation of fine crystalline dust, directly addressing the H302 acute toxicity vector[2].

Operational Workflow: Safe Handling Protocol

Every protocol must function as a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Environmental Preparation & PPE Donning

  • Validate Ventilation: Verify that the Class II Fume Hood has a certified face velocity of 80–120 FPM (feet per minute).

  • Clear Incompatibilities: Inspect the fume hood and remove any strong acids (e.g., HCl, H2SO4) or strong oxidizing agents to prevent accidental nitrile degradation and HCN release.

  • Don PPE: Put on the PPE in the following order: Lab coat, respiratory protection (if applicable), safety goggles, and finally, nitrile gloves. Pull glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 2: Weighing and Dispensing

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine powder from aerosolizing due to static repulsion, minimizing inhalation risks.

  • Transfer: Use a dedicated, grounded stainless steel spatula to transfer the 6-Amino-5-bromopicolinonitrile.

  • Seal: Seal the source container immediately after dispensing to minimize ambient moisture exposure and prevent accidental spills.

Step 3: Reaction Setup

  • Dissolution: Dissolve the compound in the chosen organic solvent (e.g., DMF, DMSO, or DCM) within a closed flask.

  • Acidic Route Precautions: If the synthetic route requires acidic conditions, ensure the reaction is equipped with a scrubber system (e.g., 10% NaOH trap) to neutralize any potential HCN off-gassing.

Workflow A 1. Risk Assessment Verify CAS: 1314974-91-8 B 2. PPE Donning Nitrile Gloves, Goggles, Coat A->B C 3. Fume Hood Operations Weighing & Transfer B->C D 4. Chemical Reaction (Avoid Strong Acids) C->D E 5. Decontamination Clean Surfaces & Tools D->E F 6. Waste Disposal Segregate Halogenated Waste E->F

Operational workflow for the safe handling and disposal of 6-Amino-5-bromopicolinonitrile.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure.

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to the safe operating level.

  • Contain (No Sweeping): Do not sweep dry powder, as this generates hazardous aerosols. Lightly mist the spilled 6-Amino-5-bromopicolinonitrile with a compatible solvent (e.g., water or a mild surfactant solution) to dampen the dust.

  • Collect: Use damp absorbent pads to wipe up the material. Place all contaminated pads, along with the outer layer of gloves used during cleanup, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a 10% bleach solution or standard laboratory detergent, followed by a thorough water rinse.

Waste Disposal Plan:

  • Solid Waste: Dispose of unused compound and contaminated consumables as Halogenated Organic Waste .

  • Liquid Waste: Reaction filtrates and mother liquors must be collected in dedicated halogenated solvent waste carboys.

  • Incompatibility Warning: NEVER mix 6-Amino-5-bromopicolinonitrile waste with acidic waste streams. Store waste containers in a cool, dry, well-ventilated area designated for toxic organics, pending collection by a certified hazardous waste disposal contractor for high-temperature incineration.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.